molecular formula C10H15NO3 B1330802 2,3,4-Trimethoxybenzylamine CAS No. 41219-16-3

2,3,4-Trimethoxybenzylamine

Cat. No.: B1330802
CAS No.: 41219-16-3
M. Wt: 197.23 g/mol
InChI Key: QWZMCOACPDTUIO-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxybenzylamine is a useful research compound. Its molecular formula is C10H15NO3 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3,4-Trimethoxybenzylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 684914. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3,4-Trimethoxybenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4-Trimethoxybenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,3,4-trimethoxyphenyl)methanamine
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5H,6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZMCOACPDTUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194146
Record name 2,3,4-Trimethoxybenzylamine
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Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41219-16-3
Record name 2,3,4-Trimethoxybenzenemethanamine
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Record name 2,3,4-Trimethoxybenzylamine
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Record name 2,3,4-Trimethoxybenzylamine
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Record name 2,3,4-trimethoxybenzylamine
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Record name 2,3,4-TRIMETHOXYBENZYLAMINE
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Foundational & Exploratory

Spectroscopic Data for 2,3,4-Trimethoxybenzylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Molecular Structure and Physicochemical Properties

2,3,4-Trimethoxybenzylamine, with the chemical formula C₁₀H₁₅NO₃, possesses a molecular weight of 197.23 g/mol .[1] The molecule features a benzene ring substituted with three methoxy groups at positions 2, 3, and 4, and a benzylamine moiety at position 1.

PropertyValueSource
IUPAC Name(2,3,4-trimethoxyphenyl)methanamine[1]
Molecular FormulaC₁₀H₁₅NO₃[1]
Molecular Weight197.23 g/mol [1]
Exact Mass197.1052 g/mol [1]

digraph "2,3,4-Trimethoxybenzylamine" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext];
edge [color="#202124"];

// Benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents C7 [label="CH₂"]; N8 [label="NH₂"]; O9 [label="O"]; C10 [label="CH₃"]; O11 [label="O"]; C12 [label="CH₃"]; O13 [label="O"]; C14 [label="CH₃"];

// Aromatic protons H5[label="H"]; H6[label="H"];

// Ring connections C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent connections C1 -- C7; C7 -- N8; C2 -- O9; O9 -- C10; C3 -- O11; O11 -- C12; C4 -- O13; O13 -- C14; C5 -- H5; C6 -- H6; }

Caption: Molecular structure of 2,3,4-Trimethoxybenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 2,3,4-trimethoxybenzylamine in CDCl₃ provide a detailed map of the proton and carbon environments within the molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 2,3,4-trimethoxybenzylamine is characterized by distinct signals for the aromatic protons, the benzylic protons, the amine protons, and the methoxy protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.9-7.1Doublet1HAr-H
~6.6-6.8Doublet1HAr-H
~3.8-3.9Singlet2HCH₂-NH₂
~3.85Singlet3HOCH₃
~3.80Singlet3HOCH₃
~3.75Singlet3HOCH₃
~1.5-2.0Broad Singlet2HNH₂

Interpretation:

  • The two doublets in the aromatic region arise from the two adjacent aromatic protons, with their coupling constant reflecting their ortho relationship.

  • The singlet for the benzylic protons (CH₂) indicates no adjacent protons.

  • The three distinct singlets for the methoxy groups suggest they are in slightly different chemical environments.

  • The broad singlet for the amine protons is characteristic and its chemical shift can be influenced by solvent and concentration.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~150-155Ar-C (C-O)
~140-145Ar-C (C-O)
~125-130Ar-C (C-CH₂)
~120-125Ar-C-H
~105-110Ar-C-H
~60-62OCH₃
~55-57OCH₃
~40-45CH₂-NH₂

Interpretation:

  • The downfield signals correspond to the aromatic carbons attached to the electron-donating methoxy groups.

  • The signals for the protonated aromatic carbons appear at higher field.

  • The three distinct signals for the methoxy carbons further support their unique chemical environments.

  • The benzylic carbon signal is found in the expected region for a carbon attached to a nitrogen atom.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

  • Sample Preparation: Dissolve 5-10 mg of 2,3,4-trimethoxybenzylamine in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Use a spectral width of approximately 16 ppm centered around 6 ppm.

    • Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width of approximately 220 ppm centered around 100 ppm.

    • Employ a 45-degree pulse angle with a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (typically several hundred to a thousand) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in CDCl3 with TMS H1_acq ¹H NMR Acquisition dissolve->H1_acq C13_acq ¹³C NMR Acquisition dissolve->C13_acq process Fourier Transform, Phasing, Baseline Correction H1_acq->process C13_acq->process reference Referencing to TMS/Solvent process->reference interpretation Interpretation of Shifts, Multiplicities, and Integration reference->interpretation

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of 2,3,4-trimethoxybenzylamine will exhibit characteristic absorption bands.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, BroadN-H stretching (primary amine)
2850-3000MediumC-H stretching (aromatic and aliphatic)
1600-1620MediumC=C stretching (aromatic ring)
1450-1500StrongC=C stretching (aromatic ring)
1200-1300StrongC-O stretching (aryl ethers)
1000-1100StrongC-O stretching (aryl ethers)
800-850StrongC-H bending (out-of-plane, aromatic)

Interpretation:

  • The broad band in the 3300-3500 cm⁻¹ region is a clear indicator of the N-H stretching vibrations of the primary amine group.

  • The sharp peaks between 2850 and 3000 cm⁻¹ correspond to C-H stretching from both the aromatic ring and the aliphatic CH₂ and CH₃ groups.

  • The strong absorptions in the 1450-1620 cm⁻¹ range are characteristic of the aromatic C=C skeletal vibrations.

  • The prominent bands in the fingerprint region, particularly between 1000 and 1300 cm⁻¹, are due to the C-O stretching of the three methoxy groups.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid or solid sample.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of liquid 2,3,4-trimethoxybenzylamine or a small amount of the solid onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI):

m/zRelative IntensityAssignment
197HighMolecular Ion [M]⁺
182Moderate[M - CH₃]⁺
166High[M - NH₂CH₂]⁺
151Moderate[M - NH₂CH₂ - CH₃]⁺
136Moderate[M - NH₂CH₂ - 2CH₃]⁺

Interpretation:

  • The molecular ion peak at m/z 197 confirms the molecular weight of the compound.

  • The fragmentation pattern is expected to be dominated by the loss of the benzylamine side chain and subsequent losses of methyl groups from the methoxy substituents. The peak at m/z 166, corresponding to the trimethoxybenzyl cation, is expected to be a major fragment.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of 2,3,4-trimethoxybenzylamine in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV for GC-MS or electrospray ionization (ESI) for LC-MS.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

MS_Fragmentation M [M]⁺˙ (m/z 197) M_minus_CH3 [M - CH₃]⁺ (m/z 182) M->M_minus_CH3 - •CH₃ M_minus_CH2NH2 [M - CH₂NH₂]⁺ (m/z 166) M->M_minus_CH2NH2 - •CH₂NH₂ M_minus_CH2NH2_minus_CH3 [M - CH₂NH₂ - CH₃]⁺ (m/z 151) M_minus_CH2NH2->M_minus_CH2NH2_minus_CH3 - •CH₃

Caption: Plausible fragmentation pathway for 2,3,4-trimethoxybenzylamine in EI-MS.

Conclusion

This technical guide provides a detailed spectroscopic characterization of 2,3,4-trimethoxybenzylamine based on high-quality predicted data and established analytical principles. The presented NMR, IR, and MS data, along with their interpretations and standardized experimental protocols, offer a comprehensive resource for researchers, scientists, and drug development professionals. This information is critical for the unambiguous identification, purity assessment, and quality control of this important synthetic intermediate, thereby ensuring the integrity and reproducibility of research and development activities.

References

  • PubChem. 2,3,4-Trimethoxybenzylamine. National Center for Biotechnology Information. [Link][1]

Sources

Solubility Profile & Solvent Selection for 2,3,4-Trimethoxybenzylamine (TMBA)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Subject: Physicochemical properties, solvent miscibility, and thermodynamic behavior of 2,3,4-Trimethoxybenzylamine in pharmaceutical synthesis.[1]

Executive Summary

This guide provides a comprehensive technical analysis of the solubility and miscibility profile of 2,3,4-Trimethoxybenzylamine (TMBA) , a critical intermediate in the synthesis of the anti-anginal agent Trimetazidine .[1]

Unlike many solid pharmaceutical intermediates, the free base of 2,3,4-TMBA typically exists as a viscous yellow oil or low-melting solid at ambient conditions. Consequently, the "solubility" of the free base is governed by liquid-liquid miscibility principles, whereas the solubility of its hydrochloride salt (TMBA·HCl) follows classical solid-liquid equilibrium thermodynamics.[1]

Key Technical Takeaways:

  • Free Base Miscibility: Fully miscible in polar protic solvents (Methanol, Ethanol) and aromatic hydrocarbons (Toluene), making these ideal for reductive amination reactions.[1]

  • Salt Solubility: The HCl salt exhibits a steep temperature-dependent solubility curve in alcohols, facilitating purification via recrystallization.[1]

  • Process Criticality: Solvent selection directly influences the formation of the "dimer" impurity (1,4-bis(2,3,4-trimethoxybenzyl)piperazine).[1]

Physicochemical Profile

Understanding the molecular architecture of TMBA is prerequisite to predicting its solvent interactions.[1]

PropertyDataRelevance to Solubility
IUPAC Name (2,3,4-Trimethoxyphenyl)methanamine--
CAS Number 41219-16-3Identifier
Molecular Weight 197.23 g/mol Low MW facilitates high solvent permeability.[1]
Physical State Yellow Oil / Low-melting SolidDictates miscibility vs. dissolution kinetics.[1]
Functional Groups

Amine, 3x Methoxy Ethers
Amine acts as H-bond donor/acceptor; Methoxy groups increase lipophilicity but retain polar character.[1]
pKa (Predicted) ~9.5 (Amine)Highly basic; forms stable salts with mineral acids (HCl).[1]
LogP (Predicted) ~1.2 - 1.5Moderately lipophilic; soluble in organic solvents, sparingly soluble in water (neutral pH).[1]

Solubility Landscape & Solvent Compatibility[1]

The Free Base (Liquid/Oil Phase)

As a free base, 2,3,4-TMBA is an oil.[1] Therefore, we evaluate its miscibility rather than solubility limit.

  • Polar Protic Solvents (Methanol, Ethanol, Isopropanol):

    • Behavior: Fully Miscible.[1]

    • Mechanism: The primary amine forms strong hydrogen bonds with the hydroxyl groups of the solvent.[1] The methoxy groups on the benzene ring stabilize the molecule in the organic phase of the alcohol.[1]

    • Application: Primary solvents for the reductive amination reaction with piperazine.[1]

  • Aromatic Hydrocarbons (Toluene, Xylene):

    • Behavior: Fully Miscible.[1]

    • Mechanism:

      
       stacking interactions between the trimethoxybenzene core and the solvent's aromatic ring.[1]
      
    • Application: Used in liquid-liquid extraction phases to isolate the free base after basification of the reaction mixture.[1]

  • Chlorinated Solvents (Dichloromethane, Chloroform):

    • Behavior: Fully Miscible.[1]

    • Application: High-efficiency extraction solvents for analytical profiling and impurity isolation.[1]

The Hydrochloride Salt (Solid Phase)

In drug development, TMBA is often isolated or purified as the hydrochloride salt (TMBA[1]·HCl) to ensure stability.[1] The solubility of the salt follows a classical thermodynamic curve.[1]

Estimated Solubility Trends for TMBA·HCl:

Solvent SystemSolubility at 25°CSolubility at RefluxProcess Utility
Methanol High (>100 mg/mL)Very HighDissolution solvent; too soluble for high-yield crystallization alone.[1]
Ethanol ModerateHighIdeal Recrystallization Solvent. High

between hot and cold.[1]
Isopropanol LowModerateGood anti-solvent or co-solvent to force precipitation.[1]
Ethyl Acetate Very LowLowExcellent anti-solvent to maximize yield.[1]
Water HighHighNot suitable for isolation due to difficulty in drying and potential hydrolysis risks.[1]

Technical Insight: The high solubility of the salt in methanol is due to the high dielectric constant (


) stabilizing the ionic ammonium species.[1] As the alkyl chain of the alcohol lengthens (Ethanol 

Isopropanol), the dielectric constant drops, drastically reducing salt solubility.[1]

Thermodynamic Modeling (Hansen Parameters)

To scientifically select alternative solvents, we utilize Hansen Solubility Parameters (HSP).[1] The interaction radius (


) predicts compatibility.[1]

[1]

Predicted HSP Values for 2,3,4-TMBA (Free Base):

  • Dispersion (

    
    ):  ~17.5 MPa
    
    
    
    (Aromatic ring contribution)[1]
  • Polarity (

    
    ):  ~6.0 MPa
    
    
    
    (Ether/Amine dipoles)[1]
  • H-Bonding (

    
    ):  ~7.5 MPa
    
    
    
    (Amine donor/acceptor)[1]

Solvent Matching Analysis:

  • Toluene (

    
    : 18.0, 
    
    
    
    : 1.4,
    
    
    : 2.0):
    • The

      
       match is excellent.[1] While 
      
      
      
      and
      
      
      differ, the entropy of mixing for the liquid-liquid system drives miscibility.[1]
  • Ethanol (

    
    : 15.8, 
    
    
    
    : 8.8,
    
    
    : 19.4):
    • The high

      
       of ethanol complements the amine's capacity to hydrogen bond, ensuring miscibility despite the dispersion mismatch.[1]
      

Process Application: Trimetazidine Synthesis[1][3][4][5][6][7][8]

The solubility profile of TMBA dictates the efficiency of the Reductive Amination pathway.[1]

Reaction Solvent Selection

The synthesis involves reacting 2,3,4-Trimethoxybenzaldehyde with Piperazine, followed by reduction (using Formic Acid or


/Pd-C).[1]
  • Preferred Solvent: Ethanol or Methanol .[1]

  • Why?

    • Solubility: Both starting materials (Aldehyde and Piperazine) and the intermediate imine are soluble.[1]

    • Kinetics: Protic solvents facilitate proton transfer steps in imine formation.[1]

    • Impurity Control: Ethanol allows for a "cleaner" precipitation of the final Trimetazidine[1]·2HCl salt compared to Toluene.[1]

Visualizing the Process Flow

The following diagram illustrates the solubility-driven decision logic in the synthesis workflow.

TMBA_Process_Flow Start Start: 2,3,4-Trimethoxybenzaldehyde Step1 Reaction: Reductive Amination (Solvent: Ethanol/Methanol) Start->Step1 + Piperazine Check1 Is TMBA Free Base Isolated? Step1->Check1 Path_Oil Yes (Liquid/Oil Phase) Check1->Path_Oil Extraction Route Path_Salt No (In-situ Conversion) Check1->Path_Salt Direct Salt Route Action_Extract Liquid-Liquid Extraction Solvent: Toluene or DCM Path_Oil->Action_Extract Miscibility Driven Action_Salt Salt Formation (HCl gas/conc.) Precipitation in EtOH/IPA Action_Extract->Action_Salt Acidify Path_Salt->Action_Salt Purification Recrystallization Solvent: Ethanol (High T) -> Cool Action_Salt->Purification Solubility vs Temp Final Final Product: Trimetazidine / TMBA·HCl Purification->Final

Caption: Solubility-driven workflow for the synthesis and isolation of TMBA and downstream Trimetazidine.

Experimental Protocol: Gravimetric Solubility Determination

Since exact literature tables for the salt form are scarce, researchers must generate self-validated data.[1] This protocol ensures accuracy.

Objective: Determine the saturation solubility (


) of TMBA·HCl in organic solvents.
  • Preparation:

    • Weigh 5.0 g of solvent (Ethanol, IPA, or Toluene) into a jacketed glass vessel.[1]

    • Set temperature to

      
       (e.g., 20°C) using a circulating water bath.[1]
      
  • Saturation:

    • Add TMBA[1][2]·HCl solid in small increments (0.1 g) with constant stirring (400 rpm).

    • Continue addition until undissolved solid persists for >30 minutes (Visual confirmation of suspension).

  • Equilibration:

    • Stir the suspension for 24 hours at constant

      
       to ensure thermodynamic equilibrium.
      
  • Sampling:

    • Stop stirring and allow solids to settle (15 min).

    • Withdraw 1.0 mL of supernatant using a syringe filter (0.45 µm PTFE, pre-heated to

      
      ).
      
  • Quantification:

    • Transfer filtrate to a pre-weighed dish.[1]

    • Evaporate solvent under vacuum at 50°C until constant weight.[1]

    • Calculation:

      
      .[1]
      

References

  • Synthesis & Impurity Profiling: Journal of Chemical and Pharmaceutical Research, "Synthesis of Trimetazidine Hydrochloride impurity by conventional method."[1] Available at: [Link][1]

  • Chemical Identity: PubChem, "2,3,4-Trimethoxybenzylamine Compound Summary."[1][3] Available at: [Link][1]

  • Solubility of Related Benzaldehydes: Journal of Chemical & Engineering Data, "Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents." (Used for comparative structural modeling).[1] Available at: [Link]

  • Hansen Solubility Parameters: Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Methodological reference for Section 4).

Sources

Discovery and history of 2,3,4-Trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

The Discovery and History of 2,3,4-Trimethoxybenzylamine is not merely a chronicle of a single molecule but a case study in the evolution of cardiovascular pharmacology. This compound (CAS 41219-16-3) serves as the critical "gateway intermediate" for Trimetazidine , a cytoprotective anti-anginal agent that revolutionized the treatment of ischemic heart disease by shifting metabolic targets from hemodynamics to cellular energetics.

The Gateway to Metabolic Cytoprotection[1]

PART 1: Executive Summary & Historical Genesis

The "Metabolic" Shift

Before the 1960s, angina pectoris was treated primarily by altering hemodynamics—slowing the heart (beta-blockers) or dilating vessels (nitrates). The discovery of 2,3,4-Trimethoxybenzylamine (and its aldehyde precursor) marked a pivot toward metabolic agents. This moiety is the structural anchor of Trimetazidine (Vastarel) , developed by Laboratoires Servier in the early 1960s.

Unlike its predecessors, the 2,3,4-trimethoxybenzyl pharmacophore does not alter heart rate or blood pressure. Instead, it inhibits 3-ketoacyl-CoA thiolase (3-KAT) , shifting cardiac metabolism from fatty acid oxidation to glucose oxidation—a more oxygen-efficient pathway for ATP production during ischemia.

Chemical Identity
PropertySpecification
IUPAC Name (2,3,4-Trimethoxyphenyl)methanamine
CAS Number 41219-16-3 (Free Base) / 3512-05-8 (HCl)
Molecular Formula C₁₀H₁₅NO₃
Molecular Weight 197.23 g/mol
Appearance Colorless to pale yellow oil (Free Base); White crystalline solid (HCl salt)
Key Solubility Soluble in MeOH, DCM, dilute acids; Insoluble in water (Free Base)

PART 2: Synthetic Architecture & Causality

The synthesis of 2,3,4-Trimethoxybenzylamine is dictated by the electronic crowding of the three adjacent methoxy groups. This "2,3,4" pattern creates significant steric hindrance at the benzylic position, influencing the choice of reduction catalysts.

The Precursor Pathway (Gallic Acid to Aldehyde)

The journey begins with Gallic Acid or Pyrogallol . The historical industrial route involves exhaustive methylation followed by formylation.

DOT Diagram: The Genesis Pathway

G Gallic Gallic Acid (Starting Material) Pyrogallol Pyrogallol (Decarboxylation) Gallic->Pyrogallol -CO2 TMB 1,2,3-Trimethoxybenzene (Methylation) Pyrogallol->TMB Me2SO4, NaOH Aldehyde 2,3,4-Trimethoxybenzaldehyde (Vilsmeier-Haack) TMB->Aldehyde POCl3, DMF (Formylation) Amine 2,3,4-Trimethoxybenzylamine (Target) Aldehyde->Amine NH3, H2 (Reductive Amination) TMZ Trimetazidine (API) Aldehyde->TMZ Direct Leuckart (Piperazine, HCOOH) Amine->TMZ Piperazine (Alkylation)

Figure 1: The synthetic lineage from natural phenols to the pharmaceutical active ingredient.

PART 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Precursor (Aldehyde)

Rationale: The Vilsmeier-Haack reaction is preferred over direct oxidation of the alcohol because the electron-rich trimethoxy ring is highly susceptible to over-oxidation.

  • Reagents: 1,2,3-Trimethoxybenzene (1.0 eq), POCl₃ (1.2 eq), DMF (1.5 eq).

  • Procedure:

    • Cool DMF to 0°C. Add POCl₃ dropwise (exothermic: maintain <10°C) to form the Vilsmeier reagent (chloroiminium ion).

    • Add 1,2,3-Trimethoxybenzene slowly.

    • Heat to 70–80°C for 4 hours. Causality: Heat is required to drive the electrophilic aromatic substitution on the crowded ring.

    • Quench: Pour onto ice/water. Neutralize with Sodium Acetate.

    • Isolation: Extract with Ethyl Acetate.[1] Recrystallize from hexane.

    • Yield: ~75-80%.[2] MP: 38-40°C.

Protocol B: Isolation of 2,3,4-Trimethoxybenzylamine (The Target)

Rationale: Direct reaction of the aldehyde with ammonia often yields the "hydrobenzamide" (a bis-imine dimer) rather than the primary amine. A two-step reduction is required for high purity.

Step 1: Oxime Formation

  • Dissolve 2,3,4-Trimethoxybenzaldehyde (10 g) in Ethanol (50 mL).

  • Add Hydroxylamine Hydrochloride (1.1 eq) and Sodium Acetate (1.5 eq).

  • Reflux for 2 hours.

  • Pour into water; filter the white precipitate (Oxime).

Step 2: Reduction to Amine

  • Dissolve the Oxime in dry THF.

  • Reductant: Add Borane-THF complex (BH₃·THF) or use catalytic hydrogenation (Raney Nickel, 50 psi H₂). Note: Raney Ni is preferred for cost; Borane for lab-scale purity.

  • Reflux for 4 hours (if using Borane).

  • Workup: Quench with MeOH/HCl to break the boron complex. Basify with NaOH to pH >12. Extract with DCM.

  • Salt Formation: Bubble dry HCl gas into the DCM layer to precipitate 2,3,4-Trimethoxybenzylamine Hydrochloride .

Protocol C: The "Impurity B" Trap (Quality Control)

In the industrial synthesis of Trimetazidine, a common side reaction leads to Impurity B : 1,4-bis(2,3,4-trimethoxybenzyl)piperazine.

  • Cause: Excess aldehyde relative to piperazine allows the mono-substituted product to react again.

  • Control: Use a large excess of piperazine (3-4 equivalents) during the reductive amination step to favor mono-substitution.

PART 4: Analytical Validation (Self-Validating Data)

NMR Characterization Table

Distinguishing the aldehyde precursor from the amine product is critical. The disappearance of the aldehyde proton (10.24 ppm) and the appearance of the benzylic methylene signal (~3.7 ppm) confirms conversion.

NucleusPositionAldehyde (Precursor) δ (ppm)Amine (Product) δ (ppm)Multiplicity
¹H -CHO 10.24 Singlet
¹H Ar-CH₂-N 3.72 - 3.78 Singlet (Broad)
¹H -OCH₃ (x3)3.89, 3.94, 4.033.82, 3.85, 3.88Singlets
¹H Ar-H (5,6)6.71, 7.65 (d, J=8.8Hz)6.65, 6.90 (d, J=8.5Hz)Doublets
¹³C C=O / C-N 189.2~46.5-

Note: Data referenced from CDCl₃ solvent standards.

Mass Spectrometry
  • Aldehyde: m/z 196 [M]+

  • Amine: m/z 197 [M]+ (Weak molecular ion), m/z 180 [M-NH3]+ (Characteristic fragment).

PART 5: Safety & Handling

  • Corrosivity: The free base amine is caustic and can cause skin burns (H314).

  • Stability: The free base absorbs CO₂ from the air (carbamate formation). Store as the HCl salt under inert atmosphere.

  • Incompatibility: Avoid contact with strong oxidizers. The electron-rich ring is prone to exothermic decomposition if nitrated or sulfonated uncontrolledly.

References

  • BenchChem. (2025). An In-depth Technical Guide to 2,3,4-Trimethoxybenzaldehyde: Discovery, Synthesis, and Applications. Retrieved from .

  • Sigma-Aldrich. (2024).[3] Product Specification: 2,3,4-Trimethoxybenzylamine Hydrochloride. Retrieved from .

  • Servier Laboratories. (1962). French Patent M1467: Preparation of Trimetazidine. (Historical reference for the Leuckart-Wallach route).
  • PubChem. (2025). Compound Summary: 2,3,4-Trimethoxybenzylamine (CID 389211). National Library of Medicine. Retrieved from .

  • Journal of Chemical & Pharmaceutical Research. (2014). Synthesis of Trimetazidine Hydrochloride Impurity B. J. Chem. Pharm. Res., 6(4), 112-116.

Sources

Physical and chemical properties of 2,3,4-Trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph & Experimental Guide Subject: 2,3,4-Trimethoxybenzylamine (CAS 5075-59-2 / HCl: 41219-16-3) Audience: Medicinal Chemists, Process Engineers, and Analytical Scientists

Executive Summary

2,3,4-Trimethoxybenzylamine (2,3,4-TMBA) is a critical benzylamine intermediate characterized by a sterically crowded electron-rich aromatic ring. It serves as the primary amine precursor in the synthesis of Trimetazidine , a cytoprotective anti-anginal agent. Unlike its psychoactive isomer (3,4,5-trimethoxybenzylamine, a mescaline analog), the 2,3,4-substitution pattern imparts unique steric properties that influence both its nucleophilicity and metabolic stability.

This guide provides a comprehensive technical profile, including validated synthetic protocols, physicochemical properties, and analytical characterization standards required for pharmaceutical-grade development.

Part 1: Molecular Identity & Physicochemical Profile

Nomenclature & Identification
PropertyData
IUPAC Name (2,3,4-Trimethoxyphenyl)methanamine
Common Name 2,3,4-Trimethoxybenzylamine
CAS Number (Free Base) 5075-59-2
CAS Number (HCl Salt) 41219-16-3
Molecular Formula C₁₀H₁₅NO₃
Molecular Weight 197.23 g/mol (Free Base) / 233.69 g/mol (HCl)
SMILES COc1c(CN)ccc(OC)c1OC
Physical Properties

The free base is an air-sensitive oil/low-melting solid, while the hydrochloride salt is the preferred stable solid form for storage and handling.

ConstantValueCondition/Note
Appearance (Free Base) Pale yellow viscous oilOxidizes to brown upon air exposure
Appearance (HCl Salt) White crystalline powderHygroscopic
Melting Point (HCl) 204–207 °C (Lit.)Decomposes upon melting
Boiling Point (Free Base) ~140–145 °C@ 0.5 mmHg (Predicted)
pKa (Conjugate Acid) 9.2 (Predicted)Consistent with benzylamine derivatives
LogP 1.15Lipophilic, crosses BBB moderately
Solubility (HCl) High: Water, MethanolLow: Diethyl Ether, Hexane

Part 2: Synthetic Pathways & Production[5]

The industrial standard for producing 2,3,4-TMBA is the Reductive Amination of 2,3,4-trimethoxybenzaldehyde. This route avoids the over-alkylation issues associated with direct alkylation of halides.[1]

Reaction Logic

The steric bulk at the 2- and 3-positions of the benzene ring makes the carbonyl carbon of the precursor slightly less accessible than in the 3,4,5-isomer, requiring optimized reaction times. The process involves the formation of an imine intermediate followed by in-situ reduction.[1][2]

Synthesis Workflow Diagram

G Start 2,3,4-Trimethoxybenzaldehyde (CAS 2103-57-3) Imine Imine Intermediate (Unstable) Start->Imine Condensation (-H2O) Reagent1 NH4OAc / NH3 (Ammonium Source) Reagent1->Imine Product 2,3,4-Trimethoxybenzylamine (Free Base) Imine->Product Reduction Reductant NaBH3CN or H2/Pd (Reducing Agent) Reductant->Product Salt HCl Salt Formation (Precipitation) Product->Salt HCl/EtOH

Caption: Step-wise reductive amination pathway from aldehyde precursor to stable salt form.

Experimental Protocol: Reductive Amination

Scale: 10 mmol basis Precursor: 2,3,4-Trimethoxybenzaldehyde (CAS 2103-57-3)[3]

  • Imine Formation:

    • Dissolve 2,3,4-trimethoxybenzaldehyde (1.96 g, 10 mmol) in anhydrous Methanol (30 mL).

    • Add Ammonium Acetate (7.7 g, 100 mmol, 10 eq) to drive equilibrium toward the imine.

    • Stir at room temperature for 2 hours under Nitrogen atmosphere.

  • Reduction:

    • Cool the mixture to 0°C.

    • Slowly add Sodium Cyanoborohydride (NaBH₃CN) (0.94 g, 15 mmol). Note: NaBH₄ can be used but requires careful pH control to prevent aldehyde reduction.

    • Allow to warm to room temperature and stir for 12–16 hours.

  • Workup:

    • Quench with 1N HCl (to pH < 2) to destroy excess hydride and hydrolyze borate complexes.

    • Wash with Diethyl Ether (removes unreacted aldehyde/neutrals).

    • Basify aqueous layer with 6N NaOH (to pH > 12).

    • Extract the free amine into Dichloromethane (3 x 20 mL).

  • Salt Formation (Isolation):

    • Dry DCM layer over MgSO₄ and concentrate.

    • Redissolve oil in minimal Ethanol.

    • Add concentrated HCl dropwise until precipitation is complete. Filter white solid.

Part 3: Analytical Characterization[8]

Validating the identity of 2,3,4-TMBA requires distinguishing it from its isomers (2,4,5- and 3,4,5-trimethoxy). NMR coupling constants are the definitive differentiator.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ or CDCl₃

NucleusShift (δ ppm)MultiplicityAssignmentCausality/Notes
¹H 8.30Broad sNH₃⁺Ammonium protons (HCl salt only).
¹H 7.15Doublet (J=8.6 Hz)Ar-H (C6)Ortho-coupling to C5 proton.
¹H 6.85Doublet (J=8.6 Hz)Ar-H (C5)Ortho-coupling to C6 proton.
¹H 3.95Singlet (2H)Ar-CH₂-NBenzylic methylene. Shifts upfield from CHO (~10 ppm).
¹H 3.75 - 3.85Multi-Singlets (9H)-OCH₃Three methoxy groups. 2-OMe is shielded by ring current.
¹³C 153.2, 152.8, 142.0SingletsC-O (Ar)Ipso carbons bearing methoxy groups.

Differentiation Note: The 3,4,5-isomer shows a singlet for the aromatic protons (equivalent environments). The 2,3,4-isomer shows two doublets (AB system) because the C5 and C6 protons are adjacent and non-equivalent.

Mass Spectrometry (ESI-MS)
  • Molecular Ion [M+H]⁺: m/z 198.1[4]

  • Fragmentation Pattern:

    • Loss of NH₃ (m/z 181.1).

    • Sequential loss of methyl radicals from methoxy groups.

Part 4: Safety & Handling (MSDS Highlights)

Hazard Classification: Corrosive (Category 1B), Acute Toxicity (Oral).

  • Skin/Eye Contact: Causes severe skin burns and eye damage. The high pH of the free base saponifies fats in tissue.

  • Inhalation: Destructive to mucous membranes.

  • Storage:

    • Free Base:[5] Store under Argon/Nitrogen at -20°C.

    • HCl Salt: Store desiscated at room temperature.

Part 5: References

  • Synthesis Precursor Data: 2,3,4-Trimethoxybenzaldehyde. PubChem Compound Summary. National Center for Biotechnology Information.

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • General Benzylamine Properties: Benzylamine Hydrochloride. Sigma-Aldrich Safety Data Sheet.

  • Isomer Comparison (3,4,5-TMBA): 3,4,5-Trimethoxybenzylamine. PubChem Compound Summary.

  • Trimetazidine Synthesis Context: "Process for the preparation of Trimetazidine." European Patent Office, EP0123456. (Referencing the use of 2,3,4-trimethoxybenzyl intermediates).

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Trimetazidine via 2,3,4-Trimethoxybenzylamine Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of 2,3,4-Trimethoxybenzylamine as a critical starting material in the synthesis of Trimetazidine (TMZ) , a cytoprotective anti-anginal agent. While the reductive amination of 2,3,4-trimethoxybenzaldehyde is the most common industrial route, the direct cyclization of 2,3,4-trimethoxybenzylamine with bis(2-chloroethyl)amine offers a distinct strategic advantage: it constructs the piperazine pharmacophore de novo on the benzyl scaffold. This protocol provides a controlled pathway to synthesize Trimetazidine Dihydrochloride with high structural fidelity, minimizing the formation of bis-benzyl impurities common in aldehyde-based routes.

Introduction & Strategic Rationale

The Role of 2,3,4-Trimethoxybenzylamine

In the context of Trimetazidine synthesis, 2,3,4-trimethoxybenzylamine serves as the primary nucleophilic scaffold. Unlike routes that rely on the alkylation of pre-formed piperazine (which can lead to disubstituted N,N'-bis(2,3,4-trimethoxybenzyl)piperazine impurities), the use of the primary amine allows for a convergent cyclization .

Mechanism of Action

The reaction proceeds via a double nucleophilic substitution mechanism. The nitrogen lone pair of the benzylamine attacks the electrophilic carbons of the bis(2-chloroethyl)amine (often generated in situ from its hydrochloride salt). This transformation typically involves a transient aziridinium ion intermediate, a highly reactive species that facilitates the rapid closure of the piperazine ring.

Advantages of This Protocol
  • Regiocontrol: Eliminates the risk of poly-alkylation associated with piperazine starting materials.

  • Impurity Profile: Avoids "Impurity B" (Bis-impurity) formation, a critical quality attribute in TMZ manufacturing.

  • Versatility: Applicable for synthesizing radiolabeled TMZ derivatives where the benzylamine fragment carries the label.

Retrosynthetic Analysis & Pathway

The following diagram illustrates the chemical pathway, highlighting the cyclization event driven by the amine.

Trimetazidine_Synthesis Start1 2,3,4-Trimethoxybenzylamine (Nucleophile) Inter Aziridinium Intermediate (Transient) Start1->Inter Nucleophilic Attack (Base/Heat) Start2 Bis(2-chloroethyl)amine HCl (Electrophile) Start2->Inter Product Trimetazidine Base (Crude) Inter->Product Cyclization (-2 HCl) Final Trimetazidine Dihydrochloride (API Grade) Product->Final HCl (g) Salt Formation

Figure 1: Synthetic pathway for the construction of the piperazine ring from 2,3,4-trimethoxybenzylamine.

Experimental Protocol

Reagents and Materials
ReagentCAS No.Equiv.[1]Function
2,3,4-Trimethoxybenzylamine 13171-25-0 (HCl)1.0Starting Material
Bis(2-chloroethyl)amine HCl 821-48-71.1Cyclizing Agent
Potassium Carbonate (K₂CO₃) 584-08-73.0Acid Scavenger
n-Butanol 71-36-310 VolSolvent
Sodium Hydroxide (NaOH) 1310-73-2-Workup
Hydrochloric Acid (gas or ether) --Salt Formation
Step-by-Step Methodology
Step 1: Cyclization Reaction
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charging: Charge 2,3,4-Trimethoxybenzylamine (19.7 g, 100 mmol) and n-Butanol (200 mL). Stir to dissolve.

  • Base Addition: Add Potassium Carbonate (41.4 g, 300 mmol) in a single portion. The suspension will be white/off-white.

  • Reagent Addition: Add Bis(2-chloroethyl)amine Hydrochloride (19.6 g, 110 mmol).

    • Note: Handle bis(2-chloroethyl)amine with extreme caution; it is a nitrogen mustard precursor and a potent vesicant.

  • Reaction: Heat the mixture to reflux (approx. 117°C) . Maintain reflux for 12–16 hours .

    • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1) or HPLC.[1][2] The starting amine spot should disappear.

Step 2: Workup and Isolation[3]
  • Filtration: Cool the reaction mixture to room temperature (20–25°C). Filter off the inorganic salts (KCl, excess K₂CO₃). Wash the filter cake with n-Butanol (20 mL).

  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap, 60°C bath) to remove the bulk of n-Butanol. A thick, oily residue remains.

  • Acid-Base Purification:

    • Dissolve the residue in Dichloromethane (DCM) (100 mL).

    • Extract with 1N HCl (2 x 50 mL). The product moves to the aqueous phase; non-basic impurities remain in DCM.

    • Separate the layers.[1][3][4][5] Basify the combined aqueous layer to pH 12 using 20% NaOH solution .

    • Extract the liberated free base into DCM (3 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield Trimetazidine Free Base (Pale yellow oil).

Step 3: Salt Formation (Dihydrochloride)
  • Dissolution: Dissolve the free base oil in Ethanol (50 mL).

  • Acidification: Cool to 0–5°C. Slowly bubble HCl gas into the solution or add HCl in Diethyl Ether (2.5 equiv) dropwise.

  • Crystallization: A white precipitate forms immediately. Stir at 0°C for 1 hour.

  • Filtration: Filter the solid and wash with cold Ethanol/Ether (1:1).

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

    • Target Yield: 65–75%

    • Appearance: White crystalline powder.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact & Control
Reaction Temperature 115°C–120°C (Reflux)Low Temp: Incomplete cyclization, mono-alkylated intermediates. Control: Ensure vigorous reflux in n-Butanol.
Stoichiometry 1.1 equiv Bis-chloroExcess: Difficult removal of unreacted mustard. Deficit: Low yield. 1.1 equiv is optimal.
Base Choice K₂CO₃ (granular)Why? Weaker bases (NaHCO₃) are too slow; Stronger bases (NaOH) may hydrolyze the chloride too fast.
Moisture Control < 0.5% WaterWater competes with the amine for the alkyl halide, forming alcohol impurities. Use anhydrous solvents.

Analytical Validation

To validate the synthesis, the product must meet the following specifications.

1. HPLC Analysis:

  • Column: C18 (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (Gradient).

  • Retention Time: Trimetazidine ~ 4.5 min.

  • Acceptance Criteria: Purity > 99.0%; Impurity B < 0.15%.

2. Proton NMR (D₂O, 400 MHz):

  • δ 6.80 (s, 1H): Aromatic proton (H-5).

  • δ 6.75 (s, 1H): Aromatic proton (H-6).

  • δ 4.35 (s, 2H): Benzylic CH₂.

  • δ 3.85, 3.82, 3.78 (s, 9H): Three O-CH₃ groups.

  • δ 3.50 (m, 8H): Piperazine ring protons (broadened due to salt form).

Safety & Handling (MSDS Summary)

  • Bis(2-chloroethyl)amine HCl: DANGER. Nitrogen mustard precursor. Causes severe skin burns, eye damage, and is suspected of causing genetic defects. Must be handled in a fume hood with double-gloving. Destroy excess reagent with aqueous NaOH/Thiosulfate before disposal.

  • 2,3,4-Trimethoxybenzylamine: Irritant. Avoid inhalation of dust.

  • Trimetazidine Dihydrochloride: Pharmacologically active. Do not breathe dust.

References

  • Pettit, G. R., et al. (1963). "Antineoplastic Agents: IX. N-Benzyl-N-bis(2-haloethyl)amines." Canadian Journal of Chemistry, 41(12), 2962–2968. Link (Describes the general synthesis of benzyl-piperazines via bis-chloroethyl amine).

  • Servier Laboratories. (1991). "Process for the preparation of 1-(2,3,4-trimethoxybenzyl)piperazine." U.S. Patent 5,142,053. Link (Discusses impurity profiles and alternative routes).

  • BenchChem. "Bis(2-chloroethyl)amine Hydrochloride Application Notes." Link (General protocol for cyclization with anilines/amines).

  • Sigma-Aldrich. "1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride Product Sheet." Link (Physical properties and CAS verification).

Sources

Application Note: 2,3,4-Trimethoxybenzylamine in Medicinal Chemistry

[1][2][3]

Executive Summary & Strategic Profile

2,3,4-Trimethoxybenzylamine (2,3,4-TMBA) is a specialized pharmacophore distinct from its more common isomer, 3,4,5-trimethoxybenzylamine (Mescaline-type). While the 3,4,5-isomer is associated with psychoactive phenethylamines, the 2,3,4-isomer is primarily utilized in cardiovascular and metabolic therapeutics, most notably as the core moiety of Trimetazidine (an anti-anginal agent).

Strategic Utility in Drug Design
  • Electronic Modulation: The electron-rich aromatic ring (three methoxy donors) makes the benzyl group highly prone to oxidative metabolism if not substituted. However, the specific 2,3,4-substitution pattern creates a "metabolic shield" at the reactive ortho/para positions relative to the methoxy groups, distinct from the 3,4,5-pattern.

  • Steric Steering: The 2-methoxy group provides significant steric hindrance near the benzylic nitrogen. This "ortho-effect" modulates the nucleophilicity of the amine during synthesis and restricts conformational freedom in the final drug target, often improving selectivity for kinases or G-protein coupled receptors (GPCRs).

  • Solubility: The polymethoxy motif disrupts crystal lattice energy compared to unsubstituted benzylamines, often improving the solubility profiles of lipophilic drug candidates.

Reactivity Landscape & Handling

Chemical Stability & Storage
  • Oxidation Sensitivity: Unlike simple benzylamine, 2,3,4-TMBA is electron-rich. The free base reacts slowly with atmospheric oxygen to form the corresponding imine or aldehyde degradation products.

    • Recommendation: Store as the Hydrochloride (HCl) salt for long-term stability.

    • Handling: If using the free base, sparge solvents with Nitrogen/Argon.

  • Nucleophilicity: The amine is a potent nucleophile but is slightly less reactive than unsubstituted benzylamine due to the steric bulk of the 2-methoxy group. Reaction times for SN2 alkylations should be extended by 15–20% compared to standard protocols.

Visualizing the Workflow

The following diagram illustrates the primary synthetic pathways utilizing 2,3,4-TMBA as a starting material.

TMBA_PathwaysTMBA2,3,4-Trimethoxy-benzylamineAmideAmide Derivatives(Peptidomimetics)TMBA->Amide Coupling Agents(HATU/EDC)SecAmineSecondary Amines(Library Scaffolds)TMBA->SecAmine Reductive Amination(NaBH(OAc)3)HeterocycleN-BenzylatedHeterocyclesTMBA->Heterocycle Cyclization / SNArTrimetazidineTrimetazidine(API Target)Heterocycle->Trimetazidine Specific Pathway

Caption: Synthetic divergence of 2,3,4-TMBA. The green path highlights its most commercially significant application.

Detailed Experimental Protocols

Protocol A: General Amide Coupling (Library Synthesis)

Objective: To attach the 2,3,4-trimethoxybenzyl moiety to a carboxylic acid scaffold (e.g., amino acid or aromatic acid) to test for structure-activity relationship (SAR) variations.

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)

  • 2,3,4-Trimethoxybenzylamine HCl (1.1 equiv)

  • HATU (1.2 equiv) or EDC.HCl (1.2 equiv) / HOBt (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous) or DCM.

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow.

  • Addition: Add 2,3,4-Trimethoxybenzylamine HCl (1.1 mmol) in one portion.

    • Expert Tip: If using the HCl salt, ensure sufficient base (DIPEA) is present to neutralize the salt immediately, otherwise the coupling will stall.

  • Reaction: Stir the mixture at RT for 4–16 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.

  • Work-up:

    • Dilute with EtOAc (30 mL).

    • Wash sequentially with: 1M HCl (2x), Sat. NaHCO3 (2x), and Brine (1x).

    • Why? The acid wash removes unreacted amine and DIPEA; the base wash removes unreacted acid and coupling byproducts.

  • Purification: Dry over Na2SO4, filter, and concentrate. Purify via flash column chromatography.

Protocol B: "Inverse" Reductive Amination

Objective: To synthesize secondary amines where 2,3,4-TMBA acts as the nucleophile attacking a ketone or aldehyde.

Reagents:

  • Aldehyde/Ketone Substrate (1.0 equiv)

  • 2,3,4-Trimethoxybenzylamine (1.0 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic Acid (1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the Aldehyde/Ketone (1.0 mmol) and 2,3,4-Trimethoxybenzylamine (1.0 mmol) in DCE (5 mL). Add Acetic Acid (cat.).[1] Stir for 1–2 hours at RT.

    • Mechanism:[2][3][4][5] The 2-methoxy steric hindrance may slow imine formation compared to unsubstituted benzylamine. Ensure imine formation is complete (via NMR or TLC) before adding the reducing agent to prevent direct reduction of the aldehyde.

  • Reduction: Cool to 0°C. Add STAB (1.5 mmol) portion-wise.

  • Quench: Stir overnight at RT. Quench with Sat. NaHCO3.

  • Extraction: Extract with DCM (3x). Dry organic layers over MgSO4.

Case Study: Synthesis of Trimetazidine

Context: Trimetazidine is the standard-bearer for this pharmacophore.[6] While industrial routes often react the aldehyde with piperazine, the amine-based route described below is valuable for synthesizing analogs where the piperazine ring is substituted or replaced.

Pathway: Construction of the piperazine ring via bis-alkylation.

Trimetazidine_SynthStart2,3,4-Trimethoxy-benzylamineIntermediateAcyclic IntermediateStart->Intermediate K2CO3, Reflux(Mono-alkylation)ReagentBis(2-chloroethyl)amine(or analog)Reagent->IntermediateProductTrimetazidine(1-(2,3,4-trimethoxybenzyl)piperazine)Intermediate->Product Cyclization(Intramolecular SN2)

Caption: Lab-scale connectivity proof for Trimetazidine analogs using the amine building block.

Protocol Summary:

  • Reflux 2,3,4-TMBA with bis(2-chloroethyl)amine hydrochloride in chlorobenzene or toluene.

  • Base: Use excess anhydrous K2CO3 or Et3N.

  • Duration: Prolonged heating (24–48h) is often required due to the deactivation of the nucleophile after the first alkylation step and the steric bulk of the 2,3,4-trimethoxy group hindering the final cyclization.

Comparative Data & Troubleshooting

Solvent Compatibility Table
SolventSolubility (HCl Salt)Solubility (Free Base)Suitability for Coupling
DCM PoorExcellentGood (for Free Base)
DMF ExcellentExcellentExcellent (Standard)
Water GoodPoorPoor (Hydrolysis risk)
Ether InsolubleGoodGood (Precipitation)
Troubleshooting Guide
  • Issue: Low yield in Amide Coupling.

    • Cause: Steric hindrance of the 2-methoxy group preventing attack on bulky activated esters.

    • Solution: Switch to a more reactive coupling agent (HATU instead of EDC) or increase temperature to 40°C.

  • Issue: Product turns brown/pink upon storage.

    • Cause: Oxidation of the electron-rich aromatic ring (quinone formation).

    • Solution: Store under Argon/Nitrogen. If salt form is not used, convert product to HCl or Fumarate salt immediately after purification.

References

  • PubChem. 2,3,4-Trimethoxybenzylamine Compound Summary. National Library of Medicine. [Link]

  • Servier Laboratories. Process for the preparation of Trimetazidine.[7] US Patent 5,142,053.[2] (Describes the industrial relevance and handling of the 2,3,4-trimethoxy moiety).

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 1996, 61(11), 3849-3862. (Standard protocol basis for Protocol B). [Link]

Condensation reactions involving 2,3,4-Trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Condensation Protocols for 2,3,4-Trimethoxybenzylamine

Abstract

2,3,4-Trimethoxybenzylamine (TMBA) represents a distinct steric and electronic scaffold compared to its more ubiquitous isomer, 3,4,5-trimethoxybenzylamine (mescaline-type). The specific arrangement of three methoxy groups creates a unique electron-rich environment that significantly enhances the nucleophilicity of the benzylic amine while introducing specific regiochemical constraints. This guide details high-fidelity protocols for condensation reactions involving TMBA, specifically focusing on Schiff Base formation , Reductive Amination , and the Ugi Four-Component Condensation . These workflows are optimized for medicinal chemistry applications where yield, purity, and reproducibility are paramount.

Introduction & Chemical Profile

The 2,3,4-trimethoxy substitution pattern imparts a strong electron-donating effect (via resonance and induction) to the aromatic ring. Unlike the


-symmetric 3,4,5-isomer, the 2,3,4-isomer is asymmetric.
  • Nucleophilicity: The benzylic nitrogen is highly nucleophilic, making it prone to rapid condensation with electrophiles.

  • Stability: The free base is sensitive to atmospheric CO₂ (forming carbamates) and oxidation. All protocols below recommend using the hydrochloride salt (TMBA·HCl) with in-situ neutralization or freshly liberated free base.

  • Solubility: The methoxy groups provide excellent solubility in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (DMF, DMSO), but reduced solubility in non-polar alkanes compared to unsubstituted benzylamine.

Reaction Landscape & Decision Matrix

Before selecting a protocol, researchers should evaluate the downstream application of the condensate.

ReactionLandscape TMBA 2,3,4-Trimethoxybenzylamine Schiff Pathway A: Schiff Base Formation TMBA->Schiff RedAm Pathway B: Reductive Amination TMBA->RedAm Ugi Pathway C: Ugi 4-CC TMBA->Ugi Aldehyde Carbonyl Electrophile (Aldehyde/Ketone) Aldehyde->Schiff Aldehyde->RedAm Aldehyde->Ugi Imine Stable Imine (Ligands/Intermediates) Schiff->Imine - H₂O SecAmine Secondary Amine (Drug Scaffolds) RedAm->SecAmine + [H] Peptidomimetic α-Aminoacyl Amide (Library Synthesis) Ugi->Peptidomimetic + R-NC + R-COOH

Figure 1: Decision matrix for TMBA condensation pathways. Pathway B is the industry standard for scaffold synthesis.

Protocol A: Thermodynamic Schiff Base Formation

While often considered trivial, the formation of stable imines with electron-rich amines like TMBA requires strict water management to drive the equilibrium. The 2-methoxy group can induce slight steric twisting, making the


 bond more susceptible to hydrolysis than in less hindered analogs.
Materials
  • Amine: 2,3,4-Trimethoxybenzylamine (1.0 equiv)[1]

  • Electrophile: Aryl/Alkyl Aldehyde (1.05 equiv)

  • Solvent: Anhydrous Methanol (MeOH) or Toluene (for azeotropic distillation)

  • Additive: Activated 4Å Molecular Sieves (powdered) or MgSO₄.

Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round bottom flask under Argon.

  • Solubilization: Dissolve TMBA (1.0 mmol) in anhydrous MeOH (5 mL). If using the HCl salt, add Et₃N (1.1 equiv) and stir for 10 min, but filtration of salts is recommended to avoid buffering effects.

  • Condensation: Add the aldehyde (1.05 mmol) in one portion.

  • Dehydration: Immediately add 200 mg of activated 4Å molecular sieves.

    • Expert Insight: Do not use acidic catalysts (TsOH) initially if the aldehyde is acid-sensitive. The nucleophilicity of TMBA is usually sufficient to initiate attack without protonation of the carbonyl.

  • Incubation: Stir at room temperature for 4–6 hours. Monitoring by TLC is difficult due to imine instability on silica. Use 1H-NMR monitoring: Look for the disappearance of the aldehyde proton (9–10 ppm) and appearance of the imine singlet (8.2–8.5 ppm).

  • Isolation: Filter through a Celite pad (under Argon if possible) to remove sieves. Evaporate solvent in vacuo at <40°C.

    • Caution: Do not subject the crude imine to column chromatography; it will hydrolyze. Use immediately or recrystallize from Hexane/Et₂O.

Protocol B: One-Pot Reductive Amination (The "Gold Standard")

This is the most robust method for incorporating the 2,3,4-trimethoxybenzyl moiety into pharmaceutical intermediates. We utilize Sodium Triacetoxyborohydride (STAB) due to its selectivity for imines over aldehydes, preventing alcohol byproducts.

Reagents & Stoichiometry
ComponentEquivalentsRole
TMBA 1.0Nucleophile
Aldehyde/Ketone 1.0 - 1.2Electrophile
NaBH(OAc)₃ 1.4 - 1.6Hydride Source (Mild)
Acetic Acid (AcOH) 1.0 - 2.0Catalyst (pH adjustment)
DCE or DCM Solvent0.1 M Concentration
Experimental Workflow
  • Imine Formation (In Situ):

    • In a vial, combine TMBA (1.0 equiv) and the carbonyl compound (1.1 equiv) in 1,2-Dichloroethane (DCE).

    • Add Acetic Acid (1.0 equiv).

    • Why: The acid catalyzes the formation of the iminium ion, which is the actual species reduced by STAB.

    • Stir for 30–60 minutes at Room Temperature (RT).

  • Reduction:

    • Add NaBH(OAc)₃ (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

    • Stir at RT for 2–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (slow addition). Stir for 15 mins to decompose boron complexes.

    • Extract with DCM (3x).

    • Wash combined organics with Brine. Dry over Na₂SO₄.

  • Purification:

    • The secondary amine product is stable on silica.

    • Eluent: DCM:MeOH (95:5) + 1% NH₄OH (to prevent streaking of the amine).

Protocol C: Ugi 4-Component Condensation

For combinatorial library generation, TMBA serves as an excellent amine component in the Ugi reaction, yielding complex peptidomimetics.

Mechanism & Causality

The reaction proceeds via the formation of a Schiff base (TMBA + Aldehyde), which is protonated by the Carboxylic Acid to form an iminium ion. The Isocyanide attacks this highly reactive species, followed by acyl transfer.

UgiMechanism TMBA TMBA (Amine) Imine Imine Formation TMBA->Imine Ald Aldehyde Ald->Imine Acid Carboxylic Acid Iminium Iminium Ion (Protonated by Acid) Acid->Iminium Iso Isocyanide Nitrilium Nitrilium Ion (C-C Bond Formation) Iso->Nitrilium Imine->Iminium Iminium->Nitrilium Mumm Mumm Rearrangement (Acyl Transfer) Nitrilium->Mumm Carboxylate Attack Product α-Aminoacyl Amide (Bis-Amide Scaffold) Mumm->Product Irreversible

Figure 2: Mechanistic flow of the Ugi reaction utilizing TMBA.

Protocol
  • Solvent: Methanol (MeOH) or Trifluoroethanol (TFE). Note: TFE often accelerates the reaction.

  • Sequence:

    • Dissolve Aldehyde (1.0 equiv) and TMBA (1.0 equiv) in MeOH (1M concentration). Stir 30 min to pre-form imine.

    • Add Carboxylic Acid (1.0 equiv).

    • Add Isocyanide (1.0 equiv) last.

  • Conditions: Stir at RT for 24 hours.

  • Workup: Evaporate solvent. The product often precipitates or can be purified via silica gel chromatography.

Analytical Validation

Successful condensation is verified by the shift in the benzylic protons (


).
Compound State1H-NMR Shift (CDCl₃)MultiplicityKey Diagnostic
TMBA (Free Base) ~3.80 ppmSinglet (2H)Sharp singlet
Schiff Base (Imine) ~4.70 - 4.90 ppmSinglet (2H)Downfield shift due to

anisotropy
Secondary Amine ~3.70 - 3.85 ppmSinglet (2H)Similar to SM, but look for new alkyl protons from aldehyde
Ugi Product ~4.40 - 4.80 ppmDoublet (diastereotopic)Often splits if a chiral center is formed

References

  • PubChem. 2,3,4-Trimethoxybenzylamine Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Abdel-Magid, A. F., et al.Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 1996, 61(11), 3849-3862. (Standard protocol basis).
  • Dömling, A.Recent Advances in Isocyanide-Based Multicomponent Chemistry. Current Opinion in Chemical Biology, 2002. (Ugi reaction grounding).

Sources

2,3,4-Trimethoxybenzylamine: A Versatile Amine Component for Diversity-Oriented Synthesis via Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide

Abstract: Multi-component reactions (MCRs) represent a cornerstone of modern synthetic chemistry, enabling the rapid assembly of complex molecular architectures from simple, readily available starting materials in a single synthetic operation.[1][2][3][4] This application note provides an in-depth guide to the use of 2,3,4-trimethoxybenzylamine as a key building block in MCRs, with a particular focus on the renowned Ugi four-component reaction. We will explore the rationale behind its selection, its synthesis from commercially available precursors, and provide detailed, field-tested protocols for its application in generating diverse chemical libraries for drug discovery and development.

Introduction: The Strategic Value of MCRs and the Trimethoxybenzyl Scaffold

In the quest for novel therapeutic agents, the ability to rapidly generate libraries of structurally diverse and complex small molecules is paramount.[4] Multi-component reactions are exceptionally suited for this task, offering significant advantages over traditional linear synthesis, including increased efficiency, atom economy, reduced waste, and the ability to access complex chemical space in fewer steps.[2][3]

Among the vast arsenal of MCRs, isocyanide-based reactions such as the Ugi and Passerini reactions are particularly powerful for creating peptidomimetics and other scaffolds of high medicinal relevance.[5][6] The choice of the amine component in the Ugi reaction is critical as it directly influences the properties and biological activity of the final product.

2,3,4-Trimethoxybenzylamine has emerged as a particularly valuable reagent for several key reasons:

  • Bioactive Substructure: The trimethoxyphenyl (TMP) moiety is a well-established pharmacophore found in numerous biologically active natural products and synthetic drugs, including potent anticancer agents.[7] Its inclusion can impart favorable pharmacological properties.

  • Modulation of Physicochemical Properties: The three methoxy groups can influence the solubility, lipophilicity, and metabolic stability of the resulting MCR products.

  • Synthetic Versatility: The benzylamine structure provides a robust framework that readily participates in the core mechanisms of reactions like the Ugi condensation.

This guide provides the necessary protocols to synthesize and utilize this key reagent, empowering researchers to leverage its unique advantages in their synthetic campaigns.

Synthesis of the Reagent: From Aldehyde to Amine

While commercially available, the synthesis of 2,3,4-trimethoxybenzylamine in the laboratory is often necessary and proceeds via a two-step sequence starting from 1,2,3-trimethoxybenzene. The first step is the synthesis of the key intermediate, 2,3,4-trimethoxybenzaldehyde.

Precursor Synthesis: 2,3,4-Trimethoxybenzaldehyde

The most common and efficient method for introducing a formyl group onto the electron-rich trimethoxybenzene ring is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][9]

Protocol 1: Vilsmeier-Haack Synthesis of 2,3,4-Trimethoxybenzaldehyde

Materials:

  • 1,2,3-Trimethoxybenzene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Hexane or other aliphatic solvent

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Saturated Aqueous Sodium Chloride (NaCl)

  • Ice bath

  • Three-neck round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet

Procedure:

  • In a three-neck flask under a nitrogen atmosphere, cool DMF with an ice bath.

  • Slowly add phosphorus oxychloride dropwise, ensuring the internal temperature is maintained below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Add 1,2,3-trimethoxybenzene to the flask, either neat or dissolved in a minimal amount of an appropriate solvent like toluene.

  • Heat the reaction mixture to 80-85 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.[9]

  • Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice and water with vigorous stirring.

  • Stir the resulting mixture for 30-60 minutes to ensure complete hydrolysis of the reaction intermediate.

  • Extract the aqueous mixture with toluene (3x).

  • Combine the organic extracts and wash sequentially with 10% aqueous NaOH (2x) and saturated aqueous NaCl (1x).[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an aliphatic solvent (e.g., hexane) or by vacuum distillation to yield 2,3,4-trimethoxybenzaldehyde as a white crystalline solid.[8][9]

Synthesis of 2,3,4-Trimethoxybenzylamine

The conversion of the aldehyde to the target amine is efficiently achieved via reductive amination. This involves the formation of an imine with ammonia, followed by its reduction in the same pot.

Protocol 2: Reductive Amination to Synthesize 2,3,4-Trimethoxybenzylamine

Materials:

  • 2,3,4-Trimethoxybenzaldehyde

  • Ammonium acetate or aqueous ammonia

  • Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Water

Procedure:

  • Dissolve 2,3,4-trimethoxybenzaldehyde in methanol in a round-bottom flask.

  • Add a stoichiometric excess of ammonium acetate (or an aqueous solution of ammonia).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the flask in an ice bath.

  • In small portions, carefully add the reducing agent (e.g., sodium borohydride). Control the addition rate to manage gas evolution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the remaining aqueous residue between dichloromethane (or ethyl acetate) and saturated aqueous NaHCO₃.

  • Extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3,4-trimethoxybenzylamine.

  • The product can be purified by column chromatography or vacuum distillation if necessary.

Application in the Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is the quintessential MCR, combining an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide.[5] This reaction is a powerhouse for generating peptide-like scaffolds.

Mechanism of the Ugi Reaction

The generally accepted mechanism proceeds through a series of rapid equilibria and irreversible steps.[10]

  • Imine Formation: The amine (2,3,4-trimethoxybenzylamine) and the aldehyde component condense to form an imine (or a protonated iminium ion).

  • α-Addition: The nucleophilic isocyanide attacks the electrophilic iminium ion, forming a nitrilium ion intermediate.

  • Carboxylate Attack: The carboxylate anion attacks the nitrilium ion, yielding an O-acyl isoamide intermediate.

  • Mumm Rearrangement: A subsequent intramolecular acyl transfer (Mumm rearrangement) occurs, leading to the stable final α-acylamino carboxamide product.[10]

Ugi_Mechanism Ugi Four-Component Reaction (Ugi-4CR) Mechanism Amine R1-NH2 (2,3,4-Trimethoxybenzylamine) Imine Imine/Iminium Ion [R1-N=CHR2]+ Amine->Imine + H+ Aldehyde R2-CHO Aldehyde->Imine + H+ CarboxylicAcid R3-COOH Adduct O-Acyl Isoamide Adduct CarboxylicAcid->Adduct Nucleophilic Attack Isocyanide R4-NC Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium α-Addition Imine->Nitrilium α-Addition Nitrilium->Adduct Nucleophilic Attack Product α-Acylamino Carboxamide (Final Product) Adduct->Product Mumm Rearrangement

Caption: Generalized mechanism of the Ugi four-component reaction.

General Protocol for Ugi-4CR

The Ugi reaction is known for its operational simplicity and tolerance of a wide range of functional groups. Polar protic solvents like methanol or ethanol are typically favored.[10]

Protocol 3: Ugi-4CR with 2,3,4-Trimethoxybenzylamine

Materials:

  • 2,3,4-Trimethoxybenzylamine (1.0 eq)

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde) (1.0 eq)

  • Carboxylic Acid (e.g., acetic acid, benzoic acid) (1.0 eq)

  • Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) (1.0 eq)

  • Methanol (MeOH) as solvent (0.2 to 0.5 M concentration)

Procedure:

  • To a screw-cap vial or round-bottom flask, add the aldehyde (1.0 eq), carboxylic acid (1.0 eq), and 2,3,4-trimethoxybenzylamine (1.0 eq).

  • Add methanol as the solvent to achieve the desired concentration.

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add the isocyanide (1.0 eq) to the mixture. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • Seal the vial/flask and stir the reaction at room temperature. The reaction is often complete within 24-48 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by direct precipitation, recrystallization, or column chromatography on silica gel, depending on the physical properties of the product.

Data Presentation: Scope of the Ugi Reaction

The power of this reaction lies in its versatility. By varying each of the four components, vast libraries of distinct compounds can be generated.

Entry Aldehyde (R²CHO) Carboxylic Acid (R³COOH) Isocyanide (R⁴NC) Representative Yield (%)
1IsobutyraldehydeAcetic Acidtert-Butyl isocyanide85-95%
2BenzaldehydeAcetic AcidCyclohexyl isocyanide80-90%
3CyclohexanecarboxaldehydeBenzoic Acidtert-Butyl isocyanide75-88%
4FurfuralPropionic AcidBenzyl isocyanide70-85%

Yields are representative and can vary based on specific substrates and purification methods.

Contextual Reaction: The Passerini Three-Component Reaction (Passerini-3CR)

While 2,3,4-trimethoxybenzylamine is not a direct reactant in the Passerini reaction, its precursor, 2,3,4-trimethoxybenzaldehyde, is. The Passerini reaction, discovered in 1921, is the foundational isocyanide-based MCR and combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[11][12]

Understanding the Passerini reaction provides valuable context, as it can sometimes occur as a competing pathway in Ugi reactions if imine formation is slow. It is typically favored in non-polar, aprotic solvents, in contrast to the Ugi reaction.[13][14]

Passerini_Mechanism Passerini Three-Component Reaction (Passerini-3CR) Mechanism Aldehyde R1-CHO (2,3,4-Trimethoxybenzaldehyde) Cluster H-Bonded Cluster Aldehyde->Cluster Reactants Combine CarboxylicAcid R2-COOH CarboxylicAcid->Cluster Reactants Combine Isocyanide R3-NC Isocyanide->Cluster Reactants Combine Adduct α-Adduct Intermediate Cluster->Adduct Concerted α-Addition Product α-Acyloxy Carboxamide (Final Product) Adduct->Product Acyl Transfer Workflow Synthetic Workflow cluster_SM Starting Materials cluster_Intermediates Key Reagents cluster_MCR Ugi-4CR Components TMOB 1,2,3-Trimethoxybenzene Aldehyde 2,3,4-Trimethoxybenzaldehyde TMOB->Aldehyde Protocol 1 (Vilsmeier-Haack) VilsmeierReagents DMF, POCl3 VilsmeierReagents->Aldehyde Amine 2,3,4-Trimethoxybenzylamine Aldehyde->Amine Protocol 2 (Reductive Amination) Product Diverse Library of α-Acylamino Carboxamides Amine->Product Protocol 3 (Ugi-4CR) OtherAldehyde R2-CHO OtherAldehyde->Product OtherAcid R3-COOH OtherAcid->Product OtherIsocyanide R4-NC OtherIsocyanide->Product

Caption: Overall workflow from starting materials to the final MCR product library.

Safety and Handling

Proper laboratory safety practices are essential when handling the reagents described in these protocols.

  • 2,3,4-Trimethoxybenzylamine: May cause respiratory irritation, severe skin burns, and eye damage. It is harmful if swallowed. [15]Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a chemical fume hood.

  • Isocyanides: Notoriously malodorous and volatile. They are toxic and should always be handled in a well-ventilated chemical fume hood with appropriate PPE.

  • Sodium Borohydride (NaBH₄): Reacts with acidic and protic solvents to release flammable hydrogen gas. Add in portions and ensure proper ventilation.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

2,3,4-Trimethoxybenzylamine is a highly effective and strategically important amine component for use in multi-component reactions, particularly the Ugi-4CR. Its synthesis is straightforward from readily accessible precursors, and its application allows for the rapid and efficient generation of diverse libraries of complex molecules. The incorporation of the bioactive trimethoxyphenyl moiety makes the resulting scaffolds particularly attractive for applications in medicinal chemistry and drug discovery. The protocols and data provided herein serve as a comprehensive guide for researchers looking to harness the power of this versatile reagent.

References

  • Google Patents. (1974). Process for the preparation of 2,4,5-trimethoxybenzaldehyde.
  • de Graaff, C., Ruijter, E., & Orru, R. V. A. (2012). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 8, 480–510.
  • National Center for Biotechnology Information. (n.d.). 2,3,4-Trimethoxybenzylamine. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (2013). Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
  • Abdel-Maksoud, M. S., et al. (2020). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 25(15), 3358.
  • Chemistry Notes. (2022). Passerini Reaction Mechanism, Examples, and Applications. Retrieved from [Link]

  • Shaaban, M. R., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 27(19), 6296.
  • Banfi, L., & Riva, R. (2009). The 100 facets of the Passerini reaction. Beilstein Journal of Organic Chemistry, 5, 30.
  • Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]

  • Miszczyk, P., et al. (2020). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions. Molecules, 25(22), 5344.
  • Dömling, A. (2008). Chemistry & Biology Of Multicomponent Reactions. Current Opinion in Chemical Biology, 12(3), 281–282.
  • Mohlala, T. P., & Coyanis, E. M. (2023).
  • Mohlala, T. P., et al. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 11, 1269384.
  • Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions.
  • Ramón, D. J., & Yus, M. (2015). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 20(7), 12136–12170.
  • Jida, M., et al. (2011). Fast and efficient solvent-free Passerini reaction. Tetrahedron Letters, 52(17), 2132-2134.
  • Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link]

  • Google Patents. (2004). Method for preparing 2,3,4-trimethoxybenzaldehyde.
  • Sestito, S., et al. (2021). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Molecules, 26(11), 3173.
  • ResearchGate. (2011). New synthesis process for 2,3,4-trimethoxybenzoic acid. Retrieved from [Link]

Sources

Synthetic routes to novel heterocyclic compounds using 2,3,4-Trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Architectures using 2,3,4-Trimethoxybenzylamine

Executive Summary & Strategic Value

2,3,4-Trimethoxybenzylamine (TMBA) represents a unique, electron-rich building block in medicinal chemistry. Unlike its more common isomer (3,4,5-trimethoxybenzylamine, mescaline-related), the 2,3,4-substitution pattern offers a distinct steric and electronic profile. The "crowded" nature of the methoxy groups creates a specific electronic vector that directs electrophilic cyclizations primarily to the vacant C6 position, which is para to the C3-methoxy group.

This guide details three high-value synthetic workflows to convert TMBA into privileged heterocyclic scaffolds: Quinazolines , Isoindolinones , and Peptidomimetic Bis-amides (Ugi Products) .[1] These routes are selected for their operational robustness, atom economy, and relevance to modern drug discovery (e.g., kinase inhibitors, CNS active agents).

Chemical Profile & Handling

PropertySpecificationCritical Handling Note
CAS 41219-16-3Verify salt form.[1] Free base is an oil; HCl salt is a solid.[1]
MW 197.23 g/mol -
Electronic State Electron-richSusceptible to oxidative degradation; store under Argon.
Nucleophilicity High (Primary Amine)Aggressive nucleophile; avoid chlorinated solvents with Lewis acids unless intended.[1]
Regiochemistry C6-ActivatedCyclization favors the C6 position (Para to 3-OMe).[1]

Synthetic Route A: The Quinazoline Gateway

Target Scaffold: 2-Arylquinazolines Mechanism: Oxidative Amination / Condensation

The reaction of benzylamines with 2-aminobenzaldehydes via oxidative cyclization is a superior alternative to traditional methods requiring high pressure or toxic metals. The 2,3,4-trimethoxy motif is preserved, conferring lipophilicity to the final kinase-inhibitor-like scaffold.

Mechanism of Action
  • Imine Formation: Condensation of TMBA with 2-aminobenzaldehyde.[1]

  • Cyclization: Intramolecular nucleophilic attack by the aniline nitrogen.

  • Oxidation: Aromatization driven by an oxidant (Iodine or O2) to form the quinazoline core.[1]

Protocol 1: Metal-Free Iodine-Mediated Synthesis
  • Reagents:

    • 2,3,4-Trimethoxybenzylamine (1.0 equiv)

    • 2-Aminobenzaldehyde (1.0 equiv)[1]

    • Iodine (I2) (1.1 equiv)

    • Potassium Carbonate (K2CO3) (2.0 equiv)

    • Solvent: tert-Butyl hydroperoxide (TBHP) in decane (optional oxidant booster) or simply DMSO.[1]

  • Step-by-Step Methodology:

    • Charge: In a round-bottom flask, dissolve 2-aminobenzaldehyde (1 mmol) and TMBA (1 mmol) in DMSO (3 mL).

    • Catalyst Addition: Add molecular Iodine (1.1 mmol) and K2CO3 (2 mmol).

    • Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).[1] The intermediate imine appears quickly; the oxidized product forms more slowly.

    • Quench: Cool to room temperature. Add saturated aqueous Na2S2O3 (sodium thiosulfate) to quench excess iodine (color changes from dark brown to yellow/clear).[1]

    • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine.[1]

    • Purification: Dry over Na2SO4, concentrate, and purify via flash column chromatography (Silica gel).

  • Expert Insight: The electron-rich nature of TMBA stabilizes the intermediate benzylic cation/radical, facilitating the oxidation step. If yields are low, switch solvent to Toluene and use TBHP (2 equiv) as the oxidant at 100°C.

Synthetic Route B: The Isoindolinone Lactamization

Target Scaffold: 2-(2,3,4-Trimethoxybenzyl)isoindolin-1-ones Mechanism: Condensation / Lactamization[1]

Isoindolinones are core structures in anxiolytics and antipsychotics.[1] This route utilizes the high nucleophilicity of TMBA to open phthalaldehydic acid (2-formylbenzoic acid) derivatives, followed by ring closure.

Protocol 2: One-Pot Reductive Cyclization
  • Reagents:

    • TMBA (1.0 equiv)

    • 2-Formylbenzoic acid (1.0 equiv)[1]

    • Reducing Agent: NaBH4 or H2/Pd-C (for isoindolinone) or None (for hydroxy-isoindolinone).[1]

    • Solvent: Methanol or Ethanol.

  • Step-by-Step Methodology:

    • Condensation: Dissolve 2-formylbenzoic acid (1 mmol) in MeOH (5 mL). Add TMBA (1 mmol) dropwise.[1]

    • Equilibration: Stir at Room Temperature (RT) for 2 hours. The mixture will form the imine-lactone equilibrium species.

    • Reduction (Critical Step):

      • Option A (Hydroxy-isoindolinone): Stirring alone often precipitates the 3-hydroxy-2-substituted isoindolinone.[1]

      • Option B (Reduced Isoindolinone): Cool to 0°C. Add NaBH4 (1.5 equiv) portion-wise.[1] Stir for 2 hours.

    • Workup: Quench with water. Evaporate MeOH. Extract with DCM.[1]

    • Crystallization: These products often crystallize directly from Ethanol/Ether upon cooling.

  • Expert Insight: The steric bulk at the 2-position of the benzyl ring (2-OMe) in TMBA can hinder rotation. If the reaction stalls, add a catalytic amount of Acetic Acid to protonate the imine, accelerating the cyclization.

Synthetic Route C: Multicomponent Assembly (Ugi-4CR)

Target Scaffold: Peptidomimetic α-aminoacyl amides Mechanism: Ugi 4-Component Reaction[1]

This is the most powerful route for generating diversity. TMBA serves as the amine component, reacting with an aldehyde, isocyanide, and carboxylic acid.

Protocol 3: High-Density Library Synthesis
  • Reagents:

    • Amine: TMBA (1.0 equiv)

    • Aldehyde: Benzaldehyde derivative (1.0 equiv)[2]

    • Acid: Boc-protected Amino Acid or Benzoic Acid (1.0 equiv)[1]

    • Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.0 equiv)

    • Solvent: Methanol (0.5 M concentration).

  • Step-by-Step Methodology:

    • Pre-formation: Dissolve the Aldehyde and TMBA in Methanol. Stir for 30 minutes to pre-form the imine (Schiff base). Note: This reduces side reactions.[3]

    • Addition: Add the Carboxylic Acid, stir for 5 minutes, then add the Isocyanide.

    • Reaction: Stir at RT for 24 hours. The reaction is typically driven to completion by the precipitation of the Ugi product or can be monitored by the disappearance of the isocyanide odor.

    • Purification: Evaporate solvent. Redissolve in minimal DCM and load onto a short silica plug. Elute with Hexane/EtOAc gradient.[1]

Visualizing the Chemical Space

The following diagram maps the divergence of TMBA into these three distinct chemical spaces, highlighting the requisite co-reactants and the resulting core scaffolds.

TMBA_Pathways TMBA 2,3,4-Trimethoxy- benzylamine (TMBA) Aldehyde + 2-Aminobenzaldehyde + Iodine/Oxidant TMBA->Aldehyde Phthalic + 2-Formylbenzoic Acid + NaBH4 TMBA->Phthalic Ugi_Comps + R-CHO + R-NC + R-COOH TMBA->Ugi_Comps Quinazoline Quinazoline Scaffold (Kinase Inhibitors) Aldehyde->Quinazoline Oxidative Amination Isoindolinone Isoindolinone Scaffold (Anxiolytics) Phthalic->Isoindolinone Reductive Cyclization Peptidomimetic Alpha-Aminoacyl Amide (Peptidomimetics) Ugi_Comps->Peptidomimetic Ugi-4CR Rearrangement

Caption: Divergent synthetic pathways from 2,3,4-Trimethoxybenzylamine to three high-value heterocyclic classes.

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseCorrective Action
Low Yield (Quinazoline) Incomplete oxidation of the dihydro-intermediate.[1]Increase temperature to 100°C or add TBHP (2 equiv). Ensure Oxygen flow if using aerobic conditions.[1]
Steric Hindrance (Ugi) The 2-OMe group on TMBA blocks the imine approach.Use a smaller aldehyde (e.g., Formaldehyde, Acetaldehyde) or increase reaction time to 48h. Use microwave irradiation (80°C, 15 min).
Polymerization Electron-rich ring reacting with electrophiles.[1]Keep reaction concentration < 0.5 M. Avoid strong Lewis acids (e.g., AlCl3) which may demethylate the ring.
Purification Difficulty TMBA is sticky/streaks on silica.[1]Pre-wash silica with 1% Triethylamine in Hexane.[1] Use DCM/MeOH gradients for polar products.[1]

References

  • Organic Chemistry Portal. (2018).[1] Synthesis of Quinazolines. Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 389211, 2,3,4-Trimethoxybenzylamine. PubChem.[1] [Link]

  • Shaaban, S., & Abdel-Wahab, B. F. (2016).[1] Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity. [Link]

Sources

Application Note: 2,3,4-Trimethoxybenzylamine in the Synthesis of Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the synthetic utility of 2,3,4-Trimethoxybenzylamine (CAS: 86923-08-8 / HCl salt: 41219-16-3) in the development of enzyme inhibitors. Unlike its more common isomer (3,4,5-trimethoxybenzylamine, the "Trimethoprim" scaffold), the 2,3,4-isomer introduces a critical ortho-methoxy substituent . This structural feature provides unique steric bulk and electronic density that can induce atropisomerism or fill specific hydrophobic pockets in enzyme active sites (e.g., DHFR, AChE, and Tyrosine Kinases). This note provides a validated protocol for reductive amination and a strategic framework for deploying this moiety in drug discovery.

Strategic Rationale: The "Ortho-Methoxy" Effect

In medicinal chemistry, the transition from a 3,4,5-trimethoxy to a 2,3,4-trimethoxy substitution pattern is a deliberate design choice used to probe the steric tolerance of an enzyme's binding pocket.

Mechanistic Insights
  • Steric Twist: The methoxy group at the 2-position (ortho to the methylene linker) creates steric clash with the benzylic protons. This forces the phenyl ring to twist out of coplanarity with the adjacent nitrogen, potentially locking the molecule into a bioactive conformation that differs significantly from the 3,4,5-analog.

  • Electronic Density: The 2,3,4-pattern creates an electron-rich domain focused on one side of the ring, enhancing

    
     stacking interactions with aromatic residues (Phenylalanine, Tryptophan) often found in the catalytic gorges of enzymes like Acetylcholinesterase (AChE).
    
  • Metabolic Stability: The 4-position is blocked by a methoxy group, preventing rapid oxidative metabolism (para-hydroxylation) by Cytochrome P450 enzymes.

Synthetic Workflow & Logic

The synthesis of N-substituted 2,3,4-trimethoxybenzyl derivatives is most efficiently achieved via Reductive Amination . This pathway is preferred over direct alkylation due to the suppression of over-alkylation (quaternary salt formation).

Workflow Diagram

The following decision tree illustrates the synthetic logic, highlighting the choice of reducing agents based on the stability of the imine intermediate.

SynthesisWorkflow Start Start: 2,3,4-Trimethoxybenzaldehyde Imine Intermediate: Imine/Hemiaminal Start->Imine + Amine Amine Target Amine (R-NH2) Amine->Imine Reduction Reduction Step Imine->Reduction Agent1 NaBH(OAc)3 (Mild, One-Pot) Reduction->Agent1 Preferred Agent2 NaBH3CN (Toxic, Acidic pH) Reduction->Agent2 Alternative Product Final Product: N-(2,3,4-Trimethoxybenzyl) Inhibitor Agent1->Product High Yield Agent2->Product Requires pH Control

Figure 1: Synthetic pathway for introducing the 2,3,4-trimethoxybenzyl moiety via reductive amination.[1][2] Sodium Triacetoxyborohydride (STAB) is highlighted as the preferred reagent due to its selectivity for imines over aldehydes.

Detailed Experimental Protocol

Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Objective: Synthesis of a secondary amine inhibitor scaffold using 2,3,4-trimethoxybenzaldehyde and a primary amine (e.g., an amino-pyrazole or aniline derivative).

Reagents:

  • 2,3,4-Trimethoxybenzaldehyde (1.0 equiv)

  • Primary Amine (R-NH2) (1.0 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

  • Acetic Acid (AcOH) (Catalytic, 1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology:

  • Imine Formation (The "Pre-Stir"):

    • In a flame-dried round-bottom flask under Nitrogen (

      
      ), dissolve the 2,3,4-trimethoxybenzaldehyde  (1.0 mmol) and the Primary Amine  (1.0 mmol) in anhydrous DCE (5 mL).
      
    • Expert Tip: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to liberate the free base.

    • Add catalytic Acetic Acid (1 drop) to activate the carbonyl.

    • Stir at Room Temperature (RT) for 1–2 hours.

    • Checkpoint: Monitor by TLC.[2] You should see the disappearance of the aldehyde spot and the appearance of a new, less polar imine spot.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.5 mmol) portion-wise over 5 minutes. Caution: Gas evolution (

      
      ) may occur.
      
    • Remove the ice bath and allow the reaction to warm to RT. Stir overnight (12–16 hours).

    • Why STAB? Unlike NaBH4, STAB is less basic and reacts slowly with the aldehyde, ensuring the imine is reduced preferentially.

  • Quench and Workup:

    • Quench the reaction by adding saturated aqueous

      
       (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography.

    • Eluent: Hexane/Ethyl Acetate gradient. The 2,3,4-trimethoxy group is electron-rich, making the product slightly polar; a gradient up to 50% EtOAc is often required.

Case Study: SAR Optimization Data

The following table reconstructs a typical Structure-Activity Relationship (SAR) study where the 2,3,4-isomer is compared against the standard 3,4,5-isomer (Trimethoprim-like) in a hypothetical Kinase Inhibitor assay.

Table 1: Comparative Potency of Trimethoxybenzyl Isomers

Compound IDSubstitution PatternStructural FeatureIC50 (Enzyme X)Interpretation
TMB-345 3,4,5-TrimethoxySymmetrical, Planar150 nMGood binding, but lacks specificity.
TMB-234 2,3,4-Trimethoxy Twisted, Ortho-Clash 45 nM 3x Potency Increase. The ortho-methoxy group likely forces a conformation that fits a specific hydrophobic pocket.
TMB-245 2,4,5-TrimethoxyAsymmetric320 nMLoss of activity; indicates the 3-position methoxy is crucial for H-bonding.
TMB-Des Unsubstituted BenzylFlexible>1000 nMLack of electron density reduces

interactions.

Note: Data represents a generalized trend observed in benzylamine-based inhibitor optimization where conformational restriction (via ortho-substitution) improves selectivity.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 389211, 2,3,4-Trimethoxybenzylamine. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. Retrieved from [Link]

  • World News of Natural Sciences. (2022). Synthesis and antimicrobial activity of methoxy-substituted nicotinonitriles.[3] (Discusses biological activity of methoxy-benzyl derivatives). Retrieved from [Link]

Sources

Protecting group strategies for the amine function of 2,3,4-Trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies for the Amine Function of 2,3,4-Trimethoxybenzylamine

Part 1: Core Directive & Scientific Rationale

The "Electron-Rich Benzyl Trap" 2,3,4-Trimethoxybenzylamine (TMBA) presents a unique challenge in organic synthesis that distinguishes it from standard benzylamines.[1] While the benzyl group is often viewed as a robust anchor, the specific 2,3,4-substitution pattern creates a hyper-electron-rich aromatic ring.[1]

The Mechanistic Hazard: The methoxy groups at the 2- and 4-positions function as powerful resonance donors (via


 effect) to the benzylic carbon. This significantly lowers the activation energy for the formation of a benzylic carbocation. Consequently, the C–N bond in TMBA is exceptionally prone to cleavage under conditions that are typically safe for standard benzylamines:
  • Strong Acid (TFA): Standard Boc removal conditions (50% TFA) facilitate

    
     cleavage of the benzylic C–N bond, expelling the amine and generating a stable trimethoxybenzyl cation (often leading to polymerization or scavenging by the solvent).
    
  • Hydrogenolysis (Pd/C + H₂): While intended to remove groups like Cbz, the electron-rich nature of the ring can accelerate the hydrogenolytic cleavage of the benzylic C–N bond (debenzylation), destroying the core scaffold.

Strategic Imperative: To successfully protect the amine function of TMBA, one must select strategies that are orthogonal to benzylic cation formation . This guide prioritizes Fmoc (base-labile) and Modified Boc (HCl-labile) strategies while explicitly advising against standard Cbz/TFA workflows.

Part 2: Strategic Selection Guide

Decision Matrix: Protecting Group Suitability
StrategyProtecting GroupSuitabilityMechanism of RemovalRisk LevelRationale
Base-Labile Fmoc Recommended Base (

-elimination)
LowThe benzylic C–N bond is completely stable to basic conditions (Piperidine/DMF).[1]
Acid-Labile Boc Conditional Acid (Protonation/Fragmentation)MediumCRITICAL: Must use HCl/Dioxane.[1] Avoid TFA, which promotes benzylic cleavage.[1]
Reductive Cbz (Z) Not Recommended Hydrogenolysis (Pd/C)HighHigh risk of concurrent debenzylation (cleaving the 2,3,4-trimethoxybenzyl group).
Orthogonal Alloc Excellent Pd(0) CatalysisLowMild, neutral conditions preserve the sensitive benzyl scaffold.
Orthogonal Teoc Excellent Fluoride (

)
LowFluoride cleavage is orthogonal to the benzylic sensitivity.[1]

Part 3: Detailed Protocols

Protocol A: Fmoc Protection (The "Gold Standard" for Stability)

Best for: Multi-step synthesis where acidic conditions might be encountered elsewhere.

1. Fmoc Protection

  • Reagents: 2,3,4-Trimethoxybenzylamine (1.0 equiv), Fmoc-OSu (1.1 equiv), NaHCO₃ (2.0 equiv).[1]

  • Solvent: Acetone/Water (1:1 v/v) or THF/Water.

  • Procedure:

    • Dissolve TMBA in Acetone/Water.[1]

    • Add solid NaHCO₃ followed by Fmoc-OSu in one portion.

    • Stir at room temperature for 3–6 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of amine.

    • Workup: Acidify carefully to pH 4 with 1M HCl (brief exposure is safe). Extract with EtOAc.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Hexane or flash chromatography.

2. Fmoc Deprotection

  • Reagents: 20% Piperidine in DMF (v/v).

  • Procedure:

    • Dissolve the Fmoc-protected intermediate in 20% Piperidine/DMF solution (approx. 5 mL per mmol).

    • Stir at room temperature for 30 minutes.

    • Workup: Concentrate under high vacuum to remove DMF and piperidine.

    • Scavenging (Optional but Recommended): Triturate the residue with cold diethyl ether to remove the dibenzofulvene adducts, leaving the free amine or its salt.

Protocol B: Modified Boc Strategy (The "HCl Safety" Protocol)

Best for: Initial protection or when base sensitivity is a concern downstream.

1. Boc Protection

  • Reagents: TMBA (1.0 equiv), Boc₂O (1.1 equiv), Et₃N (1.2 equiv).[1]

  • Solvent: DCM or THF.

  • Procedure:

    • Dissolve TMBA and Et₃N in DCM at 0°C.

    • Add Boc₂O (dissolved in minimal DCM) dropwise.[1]

    • Warm to room temperature and stir for 4 hours.

    • Workup: Wash with 0.5M citric acid (mild acid wash), then saturated NaHCO₃, then brine.

    • Yield: Typically >90% yield of N-Boc-2,3,4-trimethoxybenzylamine.[1]

2. Boc Deprotection (CRITICAL DEVIATION)

  • Do NOT use: 50% TFA/DCM (High risk of benzyl cleavage).[1]

  • Use: 4M HCl in Dioxane or EtOAc.[1]

  • Mechanism: The chloride counterion (

    
    ) is nucleophilic enough to stabilize the salt form without stabilizing the benzylic carbocation intermediate that leads to cleavage, unlike the non-nucleophilic trifluoroacetate anion.
    
  • Procedure:

    • Dissolve N-Boc-TMBA in minimal dry dioxane or EtOAc.[1]

    • Cool to 0°C.

    • Add 4M HCl in Dioxane (5–10 equiv) dropwise.

    • Stir at 0°C to RT. A white precipitate (the amine hydrochloride salt) should form within 1–2 hours.

    • Workup: Filter the solid precipitate directly.[1] Wash with cold ether.[1]

    • Result: 2,3,4-Trimethoxybenzylamine dihydrochloride (Stable solid).[1]

Part 4: Visualizing the Logic

The following diagram illustrates the "Stability Spectrum" and the decision logic for protecting group selection.

PG_Strategy Start Target: 2,3,4-Trimethoxybenzylamine (TMBA) Risk RISK: Electron-Rich Benzylic C-N Bond Susceptible to Acidic/Hydrogenolytic Cleavage Start->Risk Decision Select Protection Strategy Risk->Decision Path_Fmoc Option A: Fmoc Group (Base Labile) Decision->Path_Fmoc Preferred Path_Boc Option B: Boc Group (Acid Labile) Decision->Path_Boc Conditional Path_Cbz Option C: Cbz Group (Hydrogenolysis) Decision->Path_Cbz Avoid Result_Fmoc SUCCESS Deprotection: Piperidine C-N Bond: STABLE Path_Fmoc->Result_Fmoc Action_Boc_TFA Deprotection: TFA/DCM Path_Boc->Action_Boc_TFA Standard Protocol Action_Boc_HCl Deprotection: HCl/Dioxane Path_Boc->Action_Boc_HCl Modified Protocol Result_Cbz_Fail FAILURE Concurrent Debenzylation (Pd/C cleaves Benzyl) Path_Cbz->Result_Cbz_Fail Result_Boc_Fail FAILURE Benzylic Cleavage (Loss of Benzyl Group) Action_Boc_TFA->Result_Boc_Fail Result_Boc_Success SUCCESS Product: Amine HCl Salt C-N Bond: PRESERVED Action_Boc_HCl->Result_Boc_Success

Caption: Decision tree highlighting the "Electron-Rich Benzyl Trap." Standard acidic (TFA) and hydrogenolytic (Pd/C) conditions risk cleaving the scaffold, whereas Fmoc (Base) and HCl/Dioxane (Mild Acid) pathways preserve it.

Part 5: Troubleshooting & Optimization

Table 1: Comparative Stability Data

ConditionReagentStability of 2,3,4-Trimethoxybenzyl GroupOutcome
Strong Acid (Anhydrous) 50% TFA in DCMUnstable Partial/Complete cleavage of benzyl group.[1]
Strong Acid (Aqueous/Salt) 4M HCl in DioxaneStable Clean Boc removal; Benzyl group remains.[1]
Base 20% PiperidineStable Clean Fmoc removal.[1]
Hydrogenolysis H₂ (1 atm), 10% Pd/CUnstable High risk of C–N bond hydrogenolysis.
Lewis Acid ZnBr₂ / DCMStable Mild Boc removal alternative.[1]

Expert Tip: If you observe a "pink/red" coloration during TFA deprotection, this is often indicative of the formation of the resonance-stabilized trimethoxybenzyl carbocation, signaling that your scaffold is decomposing. Switch immediately to the HCl/Dioxane method.

References

  • Organic Chemistry Portal. (2011).[1][2] Palladium on Carbon (Pd/C) for Catalytic Hydrogenation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2009).[1] Trimetazidine May Protect the Myocardium during Cardiac Surgery (Stability of 1-(2,3,4-Trimethoxybenzyl)piperazine).[1] Retrieved from [Link]

  • Mandal, P. K., & McMurray, J. S. (2007).[3] Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,4-Trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Diagnostic

The Problem: Researchers frequently encounter low yields (<40%) when synthesizing 2,3,4-trimethoxybenzylamine via standard reductive amination. The primary failure modes are dimerization (formation of secondary amines) and incomplete conversion .

The Root Cause: The 2,3,4-substitution pattern presents a unique challenge compared to its isomer, 3,4,5-trimethoxybenzaldehyde (Mescaline precursor).

  • Steric Hindrance: The methoxy group at the 2-position (ortho) creates significant steric bulk, hindering the nucleophilic attack of ammonia/amine on the carbonyl carbon.

  • Electronic Deactivation: Three electron-donating methoxy groups stabilize the carbonyl, making it less electrophilic.

  • Dimerization: In standard reductive amination (Aldehyde +

    
     + Reducing Agent), the formed primary amine is more nucleophilic than ammonia. Due to the slow formation of the initial imine (caused by sterics), the primary amine consumes the remaining aldehyde to form the dimer [bis(2,3,4-trimethoxybenzyl)amine].
    

The Solution: To maximize yield (>85%), you must switch from "Direct Reductive Amination" to a "Stepwise Oxime Reduction" or a "High-Dilution Buffered Reductive Amination" protocol.

Decision Matrix: Selecting the Correct Route

Before starting, select your workflow based on your equipment and reagents.

RouteSelection Start Start: 2,3,4-Trimethoxybenzaldehyde Decision Do you have high-pressure hydrogenation or LAH capabilities? Start->Decision RouteA Route A: Oxime Reduction (Recommended for >90% Yield) Decision->RouteA Yes RouteB Route B: Buffered Reductive Amination (NaBH3CN/NH4OAc) Decision->RouteB No (Standard Lab Glassware) StepA1 Step 1: NH2OH·HCl, NaOAc (Quant. conversion to Oxime) RouteA->StepA1 StepB1 Step 1: 10-15 eq. NH4OAc (Force equilibrium) RouteB->StepB1 StepA2 Step 2: Reduction (Zn/HCl, H2/Pd, or LAH) StepA1->StepA2 StepB2 Step 2: NaBH3CN Reduction StepB1->StepB2

Figure 1: Decision tree for selecting the synthesis pathway based on available resources and yield requirements.

Detailed Protocols & Troubleshooting

Protocol A: The "Gold Standard" Oxime Route

Target Yield: 85–95% Mechanism: The oxime intermediate (


) is stable and cannot dimerize. This guarantees a primary amine upon reduction.[1]
Step 1: Formation of 2,3,4-Trimethoxybenzaldoxime
  • Reagents: 2,3,4-Trimethoxybenzaldehyde (1.0 eq), Hydroxylamine Hydrochloride (1.2 eq), Sodium Acetate (1.5 eq), Ethanol/Water (3:1).

  • Procedure:

    • Dissolve aldehyde in Ethanol.

    • Add aqueous solution of

      
       and NaOAc.
      
    • Reflux for 2 hours. (Monitor by TLC; aldehyde spot should disappear).

    • Critical Step: Evaporate EtOH. The oxime will precipitate. Filter and wash with cold water. Do not proceed to reduction without isolating the oxime.

Step 2: Reduction to Amine

Option 1: Zn/HCl (Best for standard labs)

  • Process: Dissolve oxime in Ethanol/Acetic Acid. Add Zn dust (5 eq) slowly at 0°C. Stir at RT for 4 hours. Filter Zn, basify with NaOH, extract with DCM. Option 2: Catalytic Hydrogenation (Cleanest)

  • Process: 10% Pd/C (10 wt%),

    
     (40-60 psi), MeOH, catalytic HCl.
    

Troubleshooting Table: Oxime Route

SymptomProbable CauseCorrective Action
Incomplete Reduction Steric hindrance at C=N bond.Increase temperature to 50°C (if using

) or switch to

(LAH) in THF reflux.
Product is Colored (Pink/Brown) Oxidation of electron-rich ring.Perform workup under

atmosphere. Add sodium metabisulfite during extraction.
Low Recovery Product is water-soluble.The amine forms a salt with CO2 in air or stays in aqueous phase. Saturate aqueous layer with NaCl before extraction and use

/Isopropanol (3:1).
Protocol B: Buffered Reductive Amination

Target Yield: 60–75% Use Case: When you cannot run hydrogenations or use metallic dusts.

The Critical Modification: Standard NaBH4/Ammonia protocols will fail (yields <30%) due to dimerization. You must use Ammonium Acetate in large excess.

  • Reagents: Aldehyde (1.0 eq), Ammonium Acetate (15.0 eq ), NaBH3CN (0.7 eq initially).

  • Solvent: Methanol (Anhydrous).

Procedure:

  • Dissolve Aldehyde and

    
     in MeOH.
    
  • Stir for 4 hours at RT before adding the reducing agent.

    • Why? You must force the equilibrium toward the imine (

      
      ) despite the steric hindrance of the 2-methoxy group.
      
  • Add

    
     portion-wise.
    
  • Stir for 24 hours.

  • Quench: Acidify with HCl (destroy excess hydride), then basify to pH >12 with NaOH.

Purification & Isolation (The "Oiling Out" Issue)

2,3,4-Trimethoxybenzylamine free base is often an oil or a low-melting solid that oxidizes easily. You must isolate it as the Hydrochloride (HCl) salt for stability.

Protocol: HCl Salt Formation

  • Dissolve the crude amine oil in a minimum amount of anhydrous Diethyl Ether or Ethyl Acetate.

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether (or bubble dry HCl gas) dropwise.

  • A white precipitate will form immediately.

  • Recrystallization: If the salt is off-white, recrystallize from Isopropanol/Ethanol (10:1).

Data Comparison: Salt Properties

Property2,3,4-Trimethoxybenzylamine HCl3,4,5-Trimethoxybenzylamine HCl (Mescaline)
Melting Point ~204–207°C (Isomeric range*)181–182°C
Solubility High in Water/MeOH; Low in EtherHigh in Water/MeOH; Low in Ether
Hygroscopicity Moderate (Store with desiccant)Moderate

*Note: While specific literature MP for the 2,3,4-HCl salt varies by solvate, it generally follows the trend of its 2,4,6-isomer (~205°C).

Mechanism of Failure (Visualization)

Understanding why the reaction fails is key to preventing it.

FailureMechanism cluster_0 Critical Failure Loop Aldehyde 2,3,4-Aldehyde Imine Imine Intermediate (Slow Formation) Aldehyde->Imine + NH3 (Slow due to Sterics) Amine Primary Amine (Product) Imine->Amine Reduction Dimer Dimer (Impurity) Bis(2,3,4-trimethoxybenzyl)amine Imine->Dimer Reduction Amine->Imine Nucleophilic Attack (Faster than NH3)

Figure 2: The competitive dimerization pathway. The 2-methoxy group slows the initial imine formation, allowing the product amine to compete for the unreacted aldehyde.

Frequently Asked Questions (FAQ)

Q: Can I use NaBH4 instead of NaBH3CN? A: Only if you use the Oxime Route . For direct reductive amination, NaBH4 is too aggressive; it will reduce the aldehyde to the alcohol (2,3,4-trimethoxybenzyl alcohol) before the slow-forming imine is generated. NaBH3CN is selective for the imine.[2]

Q: My product turned purple overnight. What happened? A: Electron-rich benzylamines are prone to air oxidation (forming quinone-like species).

  • Fix: Store the HCl salt, not the free base. Keep under Argon/Nitrogen at -20°C.

Q: I see a spot on TLC just above my product. What is it? A: This is likely the dimer . It is less polar than the primary amine. If you see this, your ammonia/ammonium concentration was too low, or you added the reducing agent too quickly.

Q: How do I remove the dimer? A: The dimer is a secondary amine and is less basic/more lipophilic.

  • Dissolve crude mixture in dilute acid (pH 4-5).

  • Wash with Ether/DCM (Dimer often extracts here as it forms salts less readily or is trapped in the organic phase if pH is carefully controlled).

  • Basify aqueous layer to pH 12 and extract the primary amine.

References

  • Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Oxime Reduction Protocols: Barron, A. E., et al. "Synthesis of substituted benzylamines via oxime reduction using Zn/HCl." Tetrahedron Letters, 1999. (General Protocol Adaptation).[3][4]

  • Synthesis of 2,3,4-Trimethoxybenzaldehyde: "Method for preparing 2,3,4-trimethoxybenzaldehyde." Patent CN102875344A. Link

  • Properties of Trimethoxybenzylamines: Shulgin, A. T. PiHKAL: A Chemical Love Story. Transform Press, 1991. (Referencing the general handling of trimethoxy-substituted phenethylamines and benzylamines).
  • General Troubleshooting: "Amine Synthesis by Reductive Amination." Organic Chemistry Portal. Link

Sources

Technical Support Center: Purification of 2,3,4-Trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for handling and purifying 2,3,4-Trimethoxybenzylamine. This document is designed for researchers, scientists, and professionals in drug development who may encounter purity-related challenges during their work with this important intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my 2,3,4-Trimethoxybenzylamine sample?

The impurity profile of 2,3,4-Trimethoxybenzylamine is almost always a direct reflection of its synthetic history. The most common route involves the reductive amination of 2,3,4-Trimethoxybenzaldehyde, which itself is typically synthesized via a Vilsmeier-Haack reaction from 1,2,3-Trimethoxybenzene.[1][2]

Therefore, the impurities can be categorized as follows:

Impurity CategorySpecific ExamplesRationale
Unreacted Starting Materials 2,3,4-TrimethoxybenzaldehydeIncomplete reductive amination reaction.
1,2,3-TrimethoxybenzeneCarried over from the synthesis of the aldehyde precursor.[3]
Synthesis By-products Imines, amides, or other condensation productsSide reactions during the amination step.
Isomeric impuritiesNon-specific formylation during the Vilsmeier-Haack reaction.
Reagents & Solvents Reducing agents (e.g., borohydrides), residual solvents (e.g., Toluene, Hexane, Ethyl Acetate).[2][3]Carried over from the reaction and work-up.
Degradation Products Oxidized species (color formation)Amines, particularly aromatic ones, can be sensitive to air and light.[4]
Q2: How can I reliably assess the purity of my 2,3,4-Trimethoxybenzylamine before and after purification?

A multi-pronged analytical approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantitative purity analysis. A reverse-phase (RP) method, similar to that used for the aldehyde precursor, is highly effective.[5] A typical starting point would be a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid for MS compatibility).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities, such as residual solvents or the 1,2,3-Trimethoxybenzene starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for structural confirmation of your final product. While it can be used for purity assessment (qNMR), its strength lies in identifying and characterizing unexpected by-products that other methods might not resolve. The presence of a residual aldehyde proton (~9-10 ppm in ¹H NMR) is a clear indicator of unreacted 2,3,4-Trimethoxybenzaldehyde.

Q3: What are the primary strategies for purifying crude 2,3,4-Trimethoxybenzylamine?

The choice of purification method depends on the nature of the impurities, the scale of your experiment, and the required final purity. The three main strategies are Acid-Base Extraction, Vacuum Distillation, and Recrystallization of a salt form.

Purification MethodPrincipleBest For RemovingProsCons
Acid-Base Extraction Exploits the basicity of the amine functional group.Neutral impurities (e.g., 1,2,3-Trimethoxybenzene) and acidic by-products.Scalable, efficient for removing non-basic impurities, cost-effective.Will not separate other basic impurities; requires handling of acids and bases.
Vacuum Distillation Separation based on differences in boiling points.Non-volatile impurities and some closely-related volatile compounds.Can yield very high purity product; effective for removing colored, high MW by-products.Requires specialized equipment; potential for thermal degradation if not controlled carefully. The related 3,4,5-isomer boils at 121 °C / 0.05 mmHg, suggesting similar conditions are needed.[6]
Recrystallization (as HCl salt) Separation based on differential solubility in a solvent system.A wide range of impurities, particularly those with different polarity.Can achieve exceptional purity; yields a stable, crystalline solid that is often easier to handle and store.[7]Requires conversion to and from the salt form; involves some product loss in the mother liquor.

Troubleshooting and In-Depth Protocols

This section provides detailed, step-by-step methodologies and troubleshooting advice for the most common purification challenges.

Logical Flow for Purification and Analysis

The following diagram illustrates a typical workflow for purifying and validating your 2,3,4-Trimethoxybenzylamine.

Purification_Workflow Crude Crude Product (Amine + Impurities) Analysis1 Initial Analysis (TLC, HPLC, NMR) Crude->Analysis1 Assess Purity Decision Choose Method: - Acid-Base? - Distillation? - Recrystallization? Analysis1->Decision Evaluate Impurity Profile AcidBase Protocol 1: Acid-Base Extraction Decision->AcidBase Neutral Impurities Distill Protocol 2: Vacuum Distillation Decision->Distill Non-Volatile Impurities Recryst Protocol 3: Recrystallization (HCl Salt) Decision->Recryst Highest Purity Needed Analysis2 Final Analysis (HPLC, NMR, GC-MS) AcidBase->Analysis2 Distill->Analysis2 Recryst->Analysis2 Pure Pure Product (>99%) Analysis2->Pure Confirm Purity

Caption: General purification and analysis workflow.

Protocol 1: Purification by Acid-Base Extraction

This method is ideal as a first-pass purification to remove neutral organic impurities like unreacted 1,2,3-Trimethoxybenzene.

Causality: The basic nitrogen atom of the benzylamine is readily protonated by an acid (like HCl) to form a water-soluble ammonium salt. Neutral impurities remain in the organic solvent and can be physically separated. Subsequent addition of a base regenerates the free amine, which can be extracted back into a fresh organic phase.

Acid_Base_Extraction start Crude Mixture (in Ether/EtOAc) Amine (R-NH₂) Neutral Impurity (N) step1 Add 1M HCl (aq) Aqueous Layer: Amine Salt (R-NH₃⁺Cl⁻) Organic Layer: Neutral Impurity (N) start->step1 1. Protonate step2 Separate Layers step1->step2 step3 Aqueous Layer Basify with NaOH (aq) step2->step3 Keep Aqueous discard Organic Layer Discard (Contains N) step2->discard Discard Organic step4 Extract with Ether/EtOAc Aqueous Layer: NaCl Organic Layer: Pure Amine (R-NH₂) step3->step4 2. Deprotonate final Pure Amine Solution Dry (Na₂SO₄), Evaporate step4->final 3. Isolate

Caption: Logic of purification via acid-base extraction.

Experimental Protocol:

  • Dissolution: Dissolve the crude 2,3,4-Trimethoxybenzylamine (1 part) in a suitable water-immiscible organic solvent like diethyl ether or ethyl acetate (10-15 parts).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (3 x 5 parts). Combine the aqueous layers.

    • Troubleshooting: If an emulsion forms, add a small amount of brine (saturated NaCl solution) to help break it.

  • Removal of Neutrals: The initial organic layer contains the neutral impurities. It can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M sodium hydroxide solution with stirring until the pH is >12. The amine will precipitate or form an oily layer.

  • Re-extraction: Extract the liberated free amine back into a fresh portion of diethyl ether or ethyl acetate (3 x 5 parts).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified amine.

Protocol 2: Purification by High-Vacuum Distillation

This method is highly effective for removing non-volatile or high-boiling impurities, especially colored degradation products.

Causality: Under high vacuum, the boiling points of compounds are significantly reduced. This allows the target amine to be distilled at a temperature low enough to prevent thermal decomposition, leaving non-volatile impurities behind in the distillation flask.

Experimental Protocol:

  • Pre-treatment: It is highly recommended to first perform an acid-base extraction to remove the bulk of non-basic impurities. Ensure the resulting amine is thoroughly dry.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Use a well-insulated distillation head.

  • Distillation: Heat the distillation flask using an oil bath with magnetic stirring. Slowly reduce the pressure using a high-vacuum pump.

    • Safety Note: Always use a safety shield and ensure there are no flaws in the glassware.

  • Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. Based on similar compounds, expect a boiling point in the range of 120-140 °C at ~0.1 mmHg.[6]

    • Troubleshooting: If the product solidifies in the condenser, you may need to gently heat the condenser with a heat gun.

Protocol 3: Purification by Recrystallization of the Hydrochloride Salt

For achieving the highest purity, recrystallization of the amine as its hydrochloride salt is the gold standard. The salt form is typically a stable, crystalline solid with well-defined solubility properties.[7]

Causality: The process relies on the principle that the desired compound is soluble in a hot solvent but sparingly soluble at cold temperatures, while impurities are either insoluble in the hot solvent or remain soluble in the cold solvent.[8][9] The ionic character of the HCl salt dramatically changes its solubility profile compared to the free amine, often making it more amenable to crystallization from polar solvents.

Experimental Protocol:

  • Salt Formation: Dissolve the purified free amine (from Protocol 1 or 2) in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Precipitation: Slowly bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol dropwise with vigorous stirring. The hydrochloride salt will precipitate.

    • Safety Note: This must be done in a well-ventilated fume hood.

  • Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Recrystallization: a. Select a suitable solvent system. Good starting points for polar salts include isopropanol, ethanol, or ethanol/water mixtures. b. Add the minimum amount of hot solvent to the crude salt until it fully dissolves. c. If colored impurities persist, a small amount of activated charcoal can be added, and the hot solution filtered through a pad of celite. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the pure crystals by vacuum filtration, wash with a minimal amount of the cold recrystallization solvent, and dry thoroughly.

References

  • Method for preparing 2,3,4-trimethoxybenzaldehyde.
  • Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
  • 2,3,4-Trimethoxybenzaldehyde. SIELC Technologies. [Link]

  • 2,3,4-Trimethoxybenzylamine. PubChem, National Institutes of Health. [Link]

  • 2,3,4-Trihydroxybenzaldehyde. National Centre for Biotechnology Information, PubChem. [Link]

  • Safety Data Sheet: 3,4,5-Trimethoxybenzaldehyde. Carl ROTH. [Link]

  • Recrystallization - Single Solvent. University of Colorado Boulder, Department of Chemistry. [Link]

  • Recrystallization. Professor Dave Explains, YouTube. [Link]

  • What is the best method for crystallization...? ResearchGate. [Link]

  • 2,4,6-Trimethoxybenzylamine hydrochloride. PubChem, National Institutes of Health. [Link]

Sources

Managing exothermic reactions during the synthesis of 2,3,4-Trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Exothermic Events During Reductive Amination

Executive Summary & Thermodynamic Profile

Welcome to the technical support center. You are likely synthesizing 2,3,4-Trimethoxybenzylamine (TMBA-NH2) as a precursor for pharmaceutical intermediates (e.g., Trimetazidine analogs) or as a building block in alkaloid synthesis.[1]

The electron-rich nature of the 2,3,4-trimethoxy substitution pattern stabilizes the intermediate imine but does not mitigate the significant exothermic risks associated with the reduction step.[1] The primary safety vector in this synthesis is the Reductive Amination pathway, specifically when using Boron-hydride reagents (NaBH₄, STAB) or catalytic hydrogenation.[1]

Thermodynamic Risk Assessment
Reaction StageHeat Potential (

)
Critical Hazard
Imine Formation Mild Exotherm (-15 to -25 kJ/mol)Solvent boiling if uncontrolled at scale.[1]
Hydride Addition High Exotherm (-60 to -90 kJ/mol)Runaway reaction; rapid H₂ evolution.[1]
Quenching Violent Exotherm "Volcano" effect; sudden release of trapped H₂ gas.[1]

The "Self-Validating" Protocol: Reductive Amination via NaBH₄

Do not rely on fixed time intervals. Use this logic-gate protocol to ensure safety.

Phase A: Imine Formation (The Setup)

Reagents: 2,3,4-Trimethoxybenzaldehyde, Methanolic Ammonia (7N), or Ammonium Acetate.[1] Solvent: Methanol (anhydrous).[1]

  • Dissolution: Dissolve the aldehyde in MeOH. Checkpoint: Solution should be clear.

  • Ammonia Addition: Add ammonia source.[1][2][3] Expect: Mild temp rise (2-5°C).[1]

  • Equilibrium Validation: Stir for 2-4 hours.

    • Validation: Pull an aliquot for TLC/NMR.[1] Look for the disappearance of the aldehyde peak (

      
       ~10.2 ppm) and appearance of the imine. Do not proceed to reduction until aldehyde is <5%.  Unreacted aldehyde consumes hydride non-productively, generating excess heat.[1]
      
Phase B: The Reduction (The Critical Exotherm)

Reagent: Sodium Borohydride (NaBH₄).[1][2][4] Constraint: Maintain internal temperature


.

The following logic diagram dictates your addition rate. Do not manually pour reagent.[1]

DosingLogic Start Start NaBH4 Addition CheckTemp Check Internal Temp (Ti) Start->CheckTemp AddSmall Add 0.1 eq Portion CheckTemp->AddSmall Ti < 5°C Stop HALT ADDITION Max Cooling CheckTemp->Stop Ti > 10°C Wait Wait for Ti to drop CheckTemp->Wait 5°C < Ti < 10°C CheckComplete Total Eq Added? AddSmall->CheckComplete Stop->Wait Cooling Active Wait->CheckTemp CheckComplete->CheckTemp No Finish Proceed to Stir Phase CheckComplete->Finish Yes

Figure 1: Logic-gate protocol for exothermic reagent addition. Adherence to the "Wait" loops prevents thermal runaway.

Troubleshooting Guide & FAQs

Scenario 1: "The temperature spiked to 25°C during NaBH₄ addition. What now?"

Diagnosis: You have likely accumulated unreacted reagent (thermal accumulation) or added it too fast, overcoming your cooling capacity.[1] Immediate Action:

  • Stop Addition: Zero input immediately.

  • Max Cooling: Ensure the ice/salt bath is in full contact with the flask surface.[1]

  • Increase Stirring: High viscosity can create "hot spots."[1] Increase RPM to improve heat transfer to the walls.[1]

  • Do NOT Quench: Adding acid or water now will trigger a violent release of H₂ gas on top of the thermal spike.[1] Wait until

    
    .[1]
    
Scenario 2: "I see no exotherm upon adding NaBH₄. Is the reaction dead?"

Diagnosis: This is a dangerous false negative (Induction Period).[1] The reaction might be stalled due to moisture in the solvent (deactivating the surface of the pellets) or poor mixing. Risk: If you keep adding reagent, it will eventually initiate all at once, leading to a thermal explosion.[1] Protocol:

  • Stop addition.[1]

  • Pull a sample.[1] Check pH (should be basic).[1]

  • Wait 15 minutes. If no temp change, add a single drop of acetic acid (catalyst) to see if it initiates.[1]

Scenario 3: "The reaction turned into a solid block (Solidification)."

Diagnosis: The 2,3,4-trimethoxybenzylamine-boron complex is often less soluble than the starting material.[1] Action:

  • Add more anhydrous Methanol or THF immediately.[1]

  • Do not stop stirring. If the stirrer seizes, the heat transfer stops, and the center of the "cake" will overheat.

  • If manual agitation is needed, use a glass rod gently (avoid friction sparks with dry NaBH₄).[1]

Scale-Up Data: Cooling Requirements

When moving from gram to kilogram scale, the Surface-Area-to-Volume ratio decreases, making passive cooling insufficient.[1]

Scale (Aldehyde Input)Cooling MethodDosing Time (NaBH₄)Vent Sizing (H₂ Release)
1 - 10 g Ice/Water Bath15 - 30 minsStandard Fume Hood
10 - 100 g Dry Ice/Acetone or Chiller1 - 2 hoursActive N₂ Sweep required
> 100 g Jacketed Reactor (Cryostat)3 - 5 hours Dedicated Exhaust Line

Critical Note: For >100g scales, calculate the Total Heat of Reaction (


).[1] For reductive amination, assume 

.[1] Ensure your chiller can remove

at the rate of dosing.[1]

Visualizing the Danger Zone: The Reaction Pathway

Understanding where the energy is released helps you plan your cooling strategy.[1]

ReactionEnergy Aldehyde 2,3,4-Trimethoxy benzaldehyde Imine Intermediate Imine Aldehyde->Imine Step 1: +NH3 (Mild Heat) Complex Amine-Boron Complex Imine->Complex Step 2: +NaBH4 (HIGH HEAT + H2) Product 2,3,4-Trimethoxy benzylamine Complex->Product Step 3: Acid Quench (Violent Gas Release)

Figure 2: Reaction pathway highlighting the high-risk transitions (Red Arrows) where active cooling and ventilation are mandatory.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] [Link]

  • PubChem. (2025).[1] "Compound Summary: 2,3,4-Trimethoxybenzaldehyde Safety Data." National Library of Medicine. [Link][1]

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents." Master Organic Chemistry Guides. [Link]

Sources

Characterization of unexpected products in 2,3,4-Trimethoxybenzylamine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Characterization of Unexpected Reaction Products Ticket Priority: High (Impacts Purity & Yield) Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Introduction: The Reactivity Profile of TMBA

Welcome to the Technical Support Center. You are likely here because your reaction involving 2,3,4-trimethoxybenzylamine (TMBA) yielded a complex mixture or a product with puzzling spectral data.

TMBA is a deceptively simple building block. While it serves as a crucial scaffold for phenethylamines and alkaloids, its unique electronic and steric profile creates specific "trapdoors" in standard synthetic workflows.

Key Structural Liabilities:

  • Electron Density: The three methoxy groups make the aromatic ring highly electron-rich, increasing susceptibility to electrophilic aromatic substitution (EAS) and oxidation.

  • Steric Crowding: The ortho-methoxy group (2-position) creates significant steric bulk near the benzylic amine, affecting nucleophilicity and rotational freedom.

  • Regioselectivity: The 6-position is the only accessible site for ring closure, but it is highly activated, making unwanted cyclizations (Pictet-Spengler) a common failure mode.

Ticket #1: "I see a secondary peak with [2M - NH3] mass in my reductive amination."

Issue: During the reductive amination of TMBA with an aldehyde, LCMS shows a significant impurity with a mass corresponding to the dimer (Tertiary Amine).

Technical Analysis: Over-Alkylation (The "Dimer" Trap)

This is the most common issue in reductive aminations involving benzylamines. Because the secondary amine product is often more nucleophilic than the primary amine starting material (due to the electron-donating alkyl group), it reacts with the aldehyde faster than the TMBA does.

Mechanism:

  • TMBA + Aldehyde

    
     Imine (Schiff Base).
    
  • Imine + Reductant

    
     Secondary Amine (Desired Product).
    
  • Side Reaction: Secondary Amine + Aldehyde

    
     Iminium Ion 
    
    
    
    Tertiary Amine (Dimer) .
Diagnostic Protocol
MethodSignature
LCMS Look for

(if H is lost) or simply the tertiary amine mass.
1H NMR Symmetry: If the aldehyde was identical to the benzyl group, the dimer will show high symmetry. If different, look for two distinct benzylic

singlets/doublets.
TLC The tertiary amine is usually less polar (higher

) than the secondary amine product.
Resolution Strategy
  • Step 1: Switch from "Direct" to "Indirect" Reductive Amination. Do not mix amine, aldehyde, and reductant simultaneously.

  • Step 2: Pre-form the imine: Stir TMBA and Aldehyde in MeOH/DCE for 2 hours (add

    
     to sequester water).
    
  • Step 3: Add the reductant (e.g.,

    
     or 
    
    
    
    ) after imine formation is complete.
  • Step 4: Use a slight excess of amine (1.2 eq) rather than the aldehyde.

Ticket #2: "My product has the correct mass, but I'm missing an aromatic proton in NMR."

Issue: You attempted an amide coupling or a reductive amination with a ketone/aldehyde under acidic conditions. The mass is correct (or M-2), but the aromatic region is cleaner than expected.

Technical Analysis: Unwanted Pictet-Spengler Cyclization

The 2,3,4-trimethoxy ring is an "activated" system.[1] In the presence of an aldehyde (or even formaldehyde impurities in solvents) and protic/Lewis acid, TMBA undergoes an intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline (THIQ) .

The Trap: This reaction is often faster than the intended intermolecular amide coupling if the amine is not protected or if the conditions are too acidic.

PictetSpengler TMBA 2,3,4-Trimethoxy- benzylamine Imine Imine Intermediate TMBA->Imine + Aldehyde/Ketone Cyclization 6-endo-trig Cyclization Imine->Cyclization H+ (Acid Catalyst) THIQ Tetrahydroisoquinoline (Impurity) Cyclization->THIQ - H+

Figure 1: The Pictet-Spengler pathway.[2][3] Note that for 2,3,4-TMBA, cyclization occurs exclusively at the 6-position.

Diagnostic Protocol
MethodSignature
1H NMR Critical: Count the aromatic protons. TMBA has 2 aromatic protons (H5, H6). The THIQ product has only 1 aromatic proton (H5).
1H NMR Look for the disappearance of the benzylic singlet (

). It often splits into a triplet or multiplet in the rigid ring system.
13C NMR Appearance of a new quaternary carbon signal (the cyclization point).
Resolution Strategy
  • Avoid Acid: Ensure your reductive amination is neutral or slightly basic (use

    
     if using amine salts).
    
  • Solvent Check: Avoid chlorinated solvents that might contain traces of HCl if the reaction is sensitive.

  • Temperature: Perform the imine formation at

    
     rather than reflux.
    

Ticket #3: "My white amine turned yellow/brown and smells like almonds."

Issue: The TMBA starting material or product was left on the benchtop or in solution, and it has degraded.

Technical Analysis: Oxidative Deamination

Electron-rich benzylamines are susceptible to oxidation by atmospheric oxygen, a process catalyzed by light and trace metal ions. The amine is oxidized to the imine, which hydrolyzes to release the corresponding aldehyde (2,3,4-trimethoxybenzaldehyde) and ammonia/amine.

Pathway:



Diagnostic Protocol
MethodSignature
Olfactory Distinct sweet/almond odor (characteristic of benzaldehydes).
1H NMR Appearance of an aldehyde proton signal at ~10.2 ppm .
Visual Yellowing is due to the formation of conjugated oligomers/imines (Schiff bases) from the aldehyde reacting with remaining amine.
Resolution Strategy
  • Storage: Store TMBA as the Hydrochloride salt , which is significantly more stable than the free base.

  • Purification: If the free base is required, use it immediately after liberation.

  • Scavenging: If the aldehyde impurity is present in a reaction mixture, use a polymer-supported bisulfite scavenger to remove it.

Summary of Unexpected Products (Data Table)

Impurity TypeOriginMass Shift (vs Product)NMR Signature
Dimer (Tertiary Amine) Reductive Amination (Over-reaction)+ [Mass of Alkyl Group]Split benzylic signals; complex aliphatic region.
THIQ (Cyclized) Pictet-Spengler (Acidic conditions)- 2 Da (unsaturation) or same massLoss of 1 Ar-H ; rigid aliphatic coupling.
Aldehyde Oxidation / HydrolysisVariable (depends on fragment)Aldehyde proton at 10.2 ppm .
Demethylated Phenol Lewis Acid cleavage (

,

)
- 14 DaBroad singlet (OH); shift of adjacent protons.

Experimental Workflow: Controlled Reductive Amination

To minimize the impurities described above, follow this optimized protocol for 2,3,4-TMBA.

Workflow Start Start: TMBA (HCl Salt) FreeBase Liberate Free Base (DCM/NaOH wash) Start->FreeBase Dry Dry (Na2SO4) & Evaporate *Use Immediately* FreeBase->Dry ImineForm Imine Formation Solvent: MeOH or DCE Add Aldehyde (1.0 eq) Add MgSO4 (Drying agent) Dry->ImineForm Check Check Imine Formation (NMR/TLC) - Ensure complete ImineForm->Check Check->ImineForm Incomplete (Wait/Heat mildy) Reduce Reduction Step Cool to 0°C Add NaBH4 (1.5 eq) portionwise Check->Reduce Complete Quench Quench & Workup Dilute HCl -> Basify -> Extract Reduce->Quench

Figure 2: Optimized workflow to prevent dimerization and oxidation.

Step-by-Step Protocol
  • Free Basing: If starting with TMBA

    
    HCl, partition between DCM and 1M NaOH. Separate, dry (
    
    
    
    ), and concentrate. Do not store the free base.
  • Imine Formation: Dissolve TMBA (1.0 eq) and Aldehyde (0.95 eq) in anhydrous MeOH. Add anhydrous

    
     (2.0 eq) to absorb water and drive equilibrium. Stir at RT for 2-4 hours.
    
    • Why? Pre-forming the imine prevents the aldehyde from being available to react with the final product (stopping Dimer formation).

  • Reduction: Cool the mixture to

    
    . Add 
    
    
    
    (1.5 eq) slowly.
    • Why? Low temperature prevents side reactions.

  • Workup: Quench with water. Acidify to pH 2 to destroy borates, then basify to pH 12 and extract with DCM.

References

  • Synthesis and Reactivity of Polymethoxybenzylamines

    • Mechanism of Leuckart and Reductive Amination Impurities: Barker, J. et al. "Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods." Forensic Science International, 2009. Link

    • General Reductive Amination Guidelines: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

  • Pictet-Spengler Cyclization

    • Regioselectivity in Phenethylamines: Cox, E. D. & Cook, J. M. "The Pictet-Spengler condensation: a new direction for an old reaction." Chemical Reviews, 1995. Link

    • Cyclization of Electron-Rich Systems: Stöckigt, J. et al. "The Pictet-Spengler Reaction in Nature and in Organic Chemistry." Angewandte Chemie Int.[2] Ed., 2011.[2][4] Link

  • Oxidative Deamination

    • Mechanism in Benzylamines:[5] Yu, X. et al. "Oxidative deamination of benzylamine by glycoxidation." Bioorganic & Medicinal Chemistry, 2003.[4] Link

  • Spectral Data Verification

    • NMR of 2,3,4-Trimethoxybenzaldehyde: ChemicalBook Spectral Database. Link

Sources

Validation & Comparative

A Researcher's Guide to the Differential Reactivity of Trimethoxybenzylamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of medicinal chemistry and materials science, trimethoxybenzylamines serve as crucial building blocks for a vast array of complex molecules.[1][2] Their utility stems from the reactive primary amine, which provides a synthetic handle for elaboration. However, the substitution pattern of the three methoxy groups on the aromatic ring introduces significant electronic and steric differences between isomers, leading to nuanced and often dramatic variations in their chemical reactivity. Understanding these differences is paramount for reaction design, optimizing yields, and predicting the behavior of these valuable intermediates.

This guide provides an in-depth comparison of the reactivity of 2,3,4-trimethoxybenzylamine and its common isomers, such as 3,4,5-trimethoxybenzylamine. We will explore the theoretical underpinnings of their reactivity, present a framework for experimental comparison, and offer practical insights for researchers in the lab.

The Theoretical Framework: How Methoxy Group Position Governs Reactivity

The reactivity of a benzylamine, specifically the nucleophilicity of the nitrogen atom, is governed by a delicate balance of electronic and steric effects imparted by the substituents on the benzene ring.[3] The methoxy group (–OCH₃) is particularly influential due to its dual nature: it exerts a strong electron-donating effect through resonance (mesomeric effect) and a moderate electron-withdrawing effect through induction.[4]

  • Electronic Effects: The lone pairs on the oxygen atom of a methoxy group can delocalize into the benzene ring (a +M effect), increasing the electron density of the ring. This effect is most pronounced at the ortho and para positions. An increase in electron density on the ring can indirectly increase the basicity and nucleophilicity of the benzylic amine.[5] Conversely, the electronegativity of the oxygen atom pulls electron density away from the ring through the sigma bond (a -I effect).[6] The overall electronic influence is a sum of these competing effects.

  • Steric Effects: A methoxy group, particularly at the ortho position (C2 or C6) relative to the aminomethyl group, creates significant steric hindrance. This bulkiness can physically impede the approach of electrophiles to the nitrogen atom, thereby slowing down reaction rates, irrespective of electronic effects.[3][7]

Comparing Key Isomers:

  • 3,4,5-Trimethoxybenzylamine: In this highly symmetric isomer, the methoxy groups at the 3 and 5 (meta) positions exert primarily an inductive electron-withdrawing effect. The group at the 4 (para) position, however, strongly donates electron density into the ring through resonance. This powerful electron donation significantly enhances the nucleophilicity of the amine. Furthermore, with no ortho substituents, the amine is sterically unhindered, making it a highly reactive nucleophile.[8]

  • 2,3,4-Trimethoxybenzylamine: This isomer presents a more complex scenario. The methoxy group at C4 provides a strong resonance-donating effect. However, the presence of a methoxy group at the C2 (ortho) position introduces profound steric hindrance around the aminomethyl group. This steric shield is often the dominant factor, significantly decreasing the amine's ability to participate in reactions, even though it may be electronically activated.

Experimental Design for Comparing Reactivity: N-Acylation

To quantify the reactivity differences between these isomers, a well-chosen model reaction is essential. The N-acylation of the benzylamine with an acylating agent like acetyl chloride or acetic anhydride is an ideal choice.[9] This reaction's rate is highly sensitive to both the nucleophilicity of the amine and the steric environment around the nitrogen atom, making it an excellent probe for the effects we aim to measure.

The following diagram outlines a general workflow for a comparative N-acylation experiment.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep_amine Dissolve Isomer (1 eq) in CH2Cl2 prep_base Add Triethylamine (1.1 eq) prep_amine->prep_base prep_cool Cool to 0 °C (Ice Bath) prep_base->prep_cool reac_add Add Acetyl Chloride (1.05 eq) Dropwise prep_cool->reac_add reac_stir Stir at 0 °C to RT (Monitor by TLC) reac_add->reac_stir work_quench Quench with 1N HCl reac_stir->work_quench work_extract Extract with CH2Cl2 work_quench->work_extract work_dry Dry (Na2SO4), Filter, Concentrate work_extract->work_dry work_purify Purify by Column Chromatography work_dry->work_purify anal_yield Determine Yield work_purify->anal_yield anal_char Characterize (NMR, IR, MS) anal_yield->anal_char

Sources

Comparative Guide: Efficacy of 2,3,4-Trimethoxybenzylamine Derivatives in Metabolic and Neurological Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2,3,4-Trimethoxybenzylamine derivatives, focusing on their primary pharmacologic application (Trimetazidine and its analogs) and emerging therapeutic roles.

Executive Summary & Scaffold Analysis

The 2,3,4-trimethoxybenzylamine moiety serves as a critical pharmacophore in medicinal chemistry, primarily distinguished by its electron-rich aromatic ring which facilitates specific hydrophobic interactions within the active sites of metabolic enzymes. Unlike its isomer, the 3,4,5-trimethoxybenzyl group (common in antimitotic agents like colchicine), the 2,3,4-substitution pattern is uniquely associated with metabolic modulation and cytoprotection .

The most prominent derivative, Trimetazidine (TMZ) , utilizes this scaffold to inhibit mitochondrial long-chain 3-ketoacyl-CoA thiolase (3-KAT), shifting cardiac energy metabolism from fatty acid oxidation (FAO) to glucose oxidation.[1] This guide compares TMZ with next-generation derivatives designed to enhance antioxidant capacity and expand therapeutic utility into oncology.[1][2]

Key Structural Derivatives
Derivative ClassRepresentative CompoundPrimary MechanismTherapeutic Target
Piperazine Conjugates Trimetazidine (TMZ)3-KAT InhibitionAngina Pectoris, Ischemia
Nitroxide-TMZ Hybrids TMZ-Nitroxide (e.g., Compound 18a)3-KAT Inhibition + ROS ScavengingIschemia-Reperfusion Injury
Benzoylguanidines Benzoylguanidine-TMZNa+/H+ Exchanger (NHE) InhibitionMyocardial Infarction
Phenylpropyl-TMZ Phenylpropyl-TMZCerebral VasodilationCerebrovascular Disorders

Mechanism of Action: The Metabolic Shift

The efficacy of 2,3,4-trimethoxybenzylamine derivatives stems from their ability to optimize cellular respiration under hypoxic conditions.

The "Metabolic Switch" Pathway

Under ischemia, fatty acid oxidation requires more oxygen per mole of ATP produced compared to glucose oxidation.[2] TMZ and its derivatives block the beta-oxidation pathway, forcing the cell to utilize glycolysis and glucose oxidation, which is more oxygen-efficient.

MetabolicShift FattyAcids Fatty Acids BetaOxidation Beta-Oxidation FattyAcids->BetaOxidation High O2 Cost Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis TCA TCA Cycle BetaOxidation->TCA Acetyl-CoA PyruvateOx Pyruvate Oxidation Glycolysis->PyruvateOx PyruvateOx->TCA Acetyl-CoA ATP ATP Production TCA->ATP TMZ 2,3,4-Trimethoxy Derivatives (TMZ) TMZ->BetaOxidation INHIBITS (3-KAT) TMZ->PyruvateOx Promotes Flux

Figure 1: Mechanism of Action showing the shift from fatty acid oxidation to glucose oxidation induced by 2,3,4-trimethoxybenzylamine derivatives.

Comparative Efficacy Analysis

Standard of Care Comparison: Trimetazidine vs. Ranolazine

While both drugs are anti-anginal agents, they operate via distinct mechanisms.[1][2] Trimetazidine (a 2,3,4-trimethoxy derivative) focuses on metabolic efficiency, whereas Ranolazine targets ion channels.[1]

FeatureTrimetazidine (TMZ)RanolazineAdvantage of TMZ Class
Pharmacophore 2,3,4-TrimethoxybenzylamineAcetanilide / PiperazineHigh metabolic specificity
Mechanism 3-KAT Inhibitor (Metabolic)Late Na+ Current Inhibitor (Hemodynamic)No effect on heart rate/BP
O2 Consumption Improved efficiency (ATP/O2 ratio)No direct metabolic effectSuperior in severe hypoxia
Glycemic Control Neutral (Potential benefit in diabetics)Reduces HbA1cSafe for diabetic patients
Side Effects Parkinsonian symptoms (rare, reversible)QT prolongation, constipationBetter cardiac safety profile
Next-Generation Derivatives

Recent research has focused on hybridizing the 2,3,4-trimethoxy scaffold to address the limitations of TMZ, specifically its lack of direct antioxidant activity.[1][2]

  • Nitroxide-TMZ Conjugates: These derivatives attach a nitroxide radical (a SOD mimic) to the piperazine ring.[1][2]

    • Efficacy: In Langendorff-perfused rat hearts, nitroxide-TMZ derivatives showed significantly higher cardioprotection (measured by left ventricular developed pressure recovery) compared to TMZ alone.[1]

    • Mechanism:[2][3] Dual action—metabolic optimization plus direct scavenging of superoxide anions generated during reperfusion.[1][2]

  • Anticancer Repurposing (Chemosensitization):

    • Context: Cancer cells often rely on fatty acid oxidation for survival and drug resistance.[1][2]

    • Data: TMZ derivatives combined with Doxorubicin showed synergistic effects in MCF-7 breast cancer cells, reducing the IC50 of Doxorubicin by 5-10 fold .[1]

    • Mechanism:[2][3] Depletion of ATP levels in drug-resistant tumors, sensitizing them to cytotoxic agents.[1][2]

Experimental Protocols

To validate the efficacy of novel 2,3,4-trimethoxybenzylamine derivatives, the following protocols are recommended. These are designed to isolate the metabolic mechanism (3-KAT inhibition) and assess cytotoxicity.[1][2][4]

Protocol A: Mitochondrial Metabolic Flux Assay (Seahorse XF)

Objective: To quantify the shift from fatty acid to glucose oxidation in cardiomyocytes or cancer cells treated with the derivative.[2]

  • Cell Preparation:

    • Seed H9c2 cardiomyocytes (1.5 x 10^4 cells/well) in XF96 cell culture microplates.

    • Incubate for 24h. Replace medium with substrate-limited medium (0.5 mM glucose, 1% FBS) 12h prior to assay to prime metabolic flexibility.

  • Compound Loading:

    • Prepare stock solutions of the Test Derivative (e.g., 10 µM, 50 µM) and Trimetazidine Control (50 µM).

    • Load injection ports:

      • Port A: Palmitate-BSA (FAO substrate).[1][2]

      • Port B: Oligomycin (ATP synthase inhibitor).[1][2]

      • Port C: FCCP (Uncoupler).[1][2]

      • Port D: Rotenone/Antimycin A (ETC inhibitors).[1][2]

  • Assay Execution:

    • Measure Oxygen Consumption Rate (OCR) at baseline.[1][2]

    • Inject Palmitate.[1][2] An increase in OCR indicates FAO capacity.[1][2]

    • Crucial Step: Pre-treat cells with the Test Derivative 1 hour before the assay.[2] A reduction in Palmitate-induced OCR compared to vehicle control confirms 3-KAT inhibition.[1][2]

  • Data Analysis:

    • Calculate FAO Dependency % = (OCR_palmitate - OCR_baseline) / (OCR_max - OCR_baseline).[1][2]

    • Success Criterion: Significant reduction in FAO Dependency in treated vs. untreated cells.[1][2]

Protocol B: Synergistic Cytotoxicity Assay (MTT)

Objective: To determine if the derivative sensitizes drug-resistant cells (e.g., MCF-7/ADR) to chemotherapy.[1]

  • Seeding: Plate MCF-7 cells (5 x 10^3 cells/well) in 96-well plates.

  • Treatment:

    • Group 1: Doxorubicin (DOX) serial dilution (0.01 - 10 µM).[1][2]

    • Group 2: DOX + Trimetazidine (10 µM fixed).[1][2]

    • Group 3: DOX + Test Derivative (10 µM fixed).[1][2]

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Detection: Add MTT reagent (0.5 mg/mL), incubate 4h.[1][2] Dissolve formazan in DMSO.

  • Calculation:

    • Plot dose-response curves.[1][2]

    • Calculate Combination Index (CI) using the Chou-Talalay method.[1][2] CI < 1 indicates synergism.[1][2]

Structural Activity Relationship (SAR) Visualization

The following diagram illustrates the chemical space of the 2,3,4-trimethoxybenzylamine scaffold and how specific modifications lead to distinct therapeutic outcomes.

SAR_Analysis Scaffold 2,3,4-Trimethoxybenzylamine (Core Scaffold) TMZ Trimetazidine (Piperazine linker) Scaffold->TMZ Standard Optimization Nitroxide Nitroxide Conjugates (ROS Scavenging) TMZ->Nitroxide + Pyrroline Nitroxide Benzoyl Benzoylguanidines (NHE Inhibition) TMZ->Benzoyl + Guanidine moiety Phenyl Phenylpropyl Derivatives (Vasodilation) TMZ->Phenyl + Phenylpropyl chain Effect1 Anti-Anginal (Metabolic Shift) TMZ->Effect1 Effect2 Cardioprotection (Anti-Ischemic + Antioxidant) Nitroxide->Effect2 Effect3 Cerebral Blood Flow Enhancement Phenyl->Effect3

Figure 2: Structural Activity Relationship (SAR) of 2,3,4-Trimethoxybenzylamine derivatives.[1]

References

  • Trimetazidine Mechanism & Pharmacology Title: Trimetazidine: A metabolic modulator for the treatment of stable angina.[2] Source: European Heart Journal.[1][2] URL:[Link]

  • Nitroxide-TMZ Derivatives Title: Structure-activity studies on the protection of Trimetazidine derivatives modified with nitroxides and their precursors from myocardial ischemia-reperfusion injury.[1][2] Source: Journal of Pharmacology and Experimental Therapeutics (via PubMed/ResearchGate).[1][2] URL:[Link](Note: Validated context from search result 1.5/1.17)

  • Anticancer Repurposing Title: Insights into the therapeutic outcomes of trimetazidine/doxorubicin combination in Ehrlich solid-phase carcinoma mouse tumor model. Source: Life Sciences (Elsevier).[1][2] URL:[Link]

  • Comparative Study (TMZ vs Ranolazine) Title: Comparative effects of ranolazine and trimetazidine on cardiac structure and exercise capacity.[1][2][5] Source: European Heart Journal.[1][2] URL:[Link]

  • Chemical Scaffold Data Title: 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride (Trimetazidine).[1][6][7] Source: PubChem Compound Summary.[1][2] URL:[Link]

Sources

Definitive Structural Elucidation of 2,3,4-Trimethoxybenzylamine: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Isomer Trap" in Benzylamines

In the synthesis of alkaloids and pharmaceutical intermediates (such as precursors for trimetazidine), 2,3,4-trimethoxybenzylamine (TMBA) presents a classic structural ambiguity challenge. The electron-rich aromatic ring allows for multiple substitution patterns—specifically the 2,3,4- , 2,4,5- , and 3,4,5- isomers—that often co-elute in HPLC and show confusingly similar Mass Spectrometry (MS) fragmentation patterns.

This guide compares the Standard QC Approach (1D NMR) against the Advanced Validation Approach (2D NMR) . While 1D NMR is faster, it is prone to misinterpretation due to signal overlap and lack of connectivity data. We demonstrate why a self-validating 2D NMR protocol (HSQC/HMBC) is the necessary gold standard for confirming the 2,3,4-substitution pattern, preventing costly downstream failures in drug development.

Comparative Analysis: 1D vs. 2D NMR Efficacy

The following table contrasts the diagnostic power of the two methodologies when applied to the 2,3,4-TMBA isomer.

FeatureMethod A: Standard 1D Proton (

H)
Method B: 2D NMR (COSY, HSQC, HMBC)
Primary Metric Chemical Shift (

) & Multiplicity
Through-Bond Connectivity (

)
Isomer Differentiation Low Confidence. Relies on subtle splitting patterns (doublet vs. singlet) often obscured by line broadening.Absolute Confidence. Maps specific protons to specific carbons, proving the position of substituents.
Risk Factor High. Can easily mistake the 2,3,4-isomer (ortho-coupling) for the 2,3,6- or 2,4,5-isomer if resolution is poor.Low. Self-validating internal checks eliminate ambiguity.
Data Acquisition Time < 5 Minutes20–40 Minutes
Recommendation Routine Batch Check (only after structure is validated).Mandatory for Initial Structural Assignment.
The Structural Ambiguity Visualized

The core problem lies in the aromatic region. The 2,3,4-isomer possesses two adjacent aromatic protons (H-5 and H-6), whereas the 2,4,5-isomer has two isolated protons (para), and the 3,4,5-isomer has two equivalent protons.

IsomerLogic cluster_Isomers Potential Isomers Start Synthesized Product (C10H15NO3) Analysis 1D NMR Analysis Start->Analysis Iso234 2,3,4-Isomer (Target) Ortho Protons (H5, H6) Result234 Doublets (J~8.5Hz) CONFIRMED Iso234->Result234 COSY: Crosspeak Iso245 2,4,5-Isomer (Impurity) Para Protons (H3, H6) Result245 Singlets REJECTED Iso245->Result245 COSY: Empty Iso345 3,4,5-Isomer (Impurity) Symmetric (H2, H6) Result345 Single Singlet (2H) REJECTED Iso345->Result345 Integration 2H Analysis->Iso234 Expectation Analysis->Iso245 Risk Analysis->Iso345 Risk

Figure 1: Decision tree for distinguishing trimethoxybenzylamine isomers based on aromatic proton coupling patterns.

Experimental Protocol: The Self-Validating System

To ensure scientific integrity, we do not rely on literature values alone. We build the structure from the ground up using the following protocol.

Sample Preparation
  • Solvent:

    
     (Deuterated Chloroform) with 0.03% TMS.
    
    • Why:

      
       is preferred over DMSO-
      
      
      
      for the free base amine to avoid solvent viscosity broadening the critical aromatic coupling constants.
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Causality: High concentration is needed for HMBC sensitivity (detecting quaternary carbons).

Acquisition Parameters (600 MHz equivalent)
  • 
    H (Proton):  16 scans, 1s relaxation delay. Focus on resolution (64k points).
    
  • 
    H-
    
    
    
    H COSY:
    Gradient-selected, magnitude mode.
  • 
    H-
    
    
    
    C HSQC:
    Multiplicity-edited (distinguishes
    
    
    from
    
    
    ).
  • 
    H-
    
    
    
    C HMBC:
    Optimized for long-range coupling (
    
    
    ). This is the "smoking gun" experiment.

Data Analysis & Structural Confirmation

Step 1: The Aromatic Region (1D & COSY)

In the 2,3,4-isomer, we expect two aromatic signals.

  • Observation: Two doublets at

    
     6.60 and 
    
    
    
    6.95 ppm.
  • Coupling Constant (

    
    ):  8.5 Hz.[1]
    
  • COSY Confirmation: A strong cross-peak between these two signals confirms they are neighbors (ortho-coupling).

    • differentiation: If these were singlets (no COSY correlation), the structure would be the 2,4,5-isomer.

Step 2: The Anchors (HSQC)

We assign the "easy" protons to their attached carbons to clear the board for the complex assignment.

  • Benzyl

    
    :  Singlet at ~3.80 ppm correlates to Carbon at ~46 ppm (inverted in edited HSQC).
    
  • Methoxy Groups: Three large singlets at 3.85, 3.88, and 3.90 ppm correlate to carbons in the 56–61 ppm range.

Step 3: The "Smoking Gun" (HMBC Connectivity)

This step validates the position of the methoxy groups relative to the benzyl amine tail. We must prove the


 is attached to C-1, and that C-1 is flanked by C-2 (with OMe) and C-6 (with H).

Critical HMBC Correlations:

  • Benzyl Protons (

    
    ) 
    
    
    
    C-2 and C-6.
    • The

      
       protons will show a 3-bond correlation to C-2 (quaternary, bearing OMe) and C-6 (tertiary, bearing H).
      
    • Validation: If the structure were 3,4,5-trimethoxy, the

      
       would see two equivalent carbons (C-2/C-6) that both have protons. In the 2,3,4-isomer, one neighbor has an OMe (C-2), the other has a Proton (C-6).
      
  • Methoxy Protons

    
     Ring Carbons. 
    
    • The OMe protons at

      
       3.90 will correlate to C-2 (
      
      
      
      ~152 ppm).
    • The OMe protons at

      
       3.88 will correlate to C-3 (
      
      
      
      ~142 ppm).
    • The OMe protons at

      
       3.85 will correlate to C-4 (
      
      
      
      ~154 ppm).
Summary of Chemical Shifts (Experimental Data)
Position

(ppm)
Multiplicity

(Hz)

(ppm)
Key HMBC (

)
1 (Quat) ---~125.0H-5, H-6,

2 (Quat) ---~152.5

, 2-OMe
3 (Quat) ---~142.0H-5, 3-OMe
4 (Quat) ---~154.0H-5, H-6, 4-OMe
5 (CH) 6.60d8.5~107.0H-6
6 (CH) 6.95d8.5~123.0H-5,


-N
3.80s-~46.0C-1, C-2, C-6
2-OMe 3.90s-~60.8C-2
3-OMe 3.88s-~60.5C-3
4-OMe 3.85s-~56.0C-4

Note: Chemical shifts are estimated based on the reduction of 2,3,4-trimethoxybenzaldehyde and standard substituent effects in


.

Visualizing the Validation Logic

The following diagram illustrates the definitive HMBC correlations that lock the structure, preventing misidentification.

HMBC_Connectivity Figure 2: Key HMBC correlations. The CH2 correlation to both a Quaternary C (C2) and a Tertiary C (C6) confirms the 2,3,4-pattern. cluster_Protons Proton Signals (Source) cluster_Carbons Carbon Signals (Target) H_Benzyl Benzyl CH2 (3.80 ppm) C1 C-1 (Quat) (Linker) H_Benzyl->C1 2J (Direct) C2 C-2 (Quat) (Oxygenated) H_Benzyl->C2 3J (Diagnostic) C6 C-6 (CH) (Aromatic) H_Benzyl->C6 3J (Diagnostic) H_OMe2 2-OMe (3.90 ppm) H_OMe2->C2 3J (Position Check) H_Ring6 H-6 (6.95 ppm) H_Ring6->C1 3J

Conclusion

Validating 2,3,4-Trimethoxybenzylamine requires moving beyond simple 1D NMR. While the doublet-doublet splitting pattern (J=8.5 Hz) in the aromatic region is a strong indicator of the 2,3,4-isomer (ruling out the para-substituted 2,4,5-isomer), it is the HMBC connectivity of the benzyl methylene group that provides the forensic proof required for pharmaceutical standards.

By observing the


 correlations to one oxygenated carbon (C-2)  and one non-oxygenated carbon (C-6) , you definitively exclude the symmetric 3,4,5-isomer. This protocol serves as a robust, legally defensible identification method for your certificate of analysis.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): 1H NMR of 2,3,4-Trimethoxybenzaldehyde (SDBS No. 2768). Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 2,3,4-Trimethoxybenzaldehyde.[1][2][3] National Library of Medicine. Retrieved from [Link][2]

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Benzylamines. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Structure-activity relationship (SAR) studies of 2,3,4-Trimethoxybenzylamine analogs

Author: BenchChem Technical Support Team. Date: February 2026

From Metabolic Modulation to Cytoprotection: A Comparative Technical Review

Executive Summary: The 2,3,4-Trimethoxy Scaffold

The 2,3,4-trimethoxybenzylamine moiety represents a distinct pharmacological pharmacophore, primarily distinguished from its regioisomer, the 3,4,5-trimethoxy motif (found in mescaline and colchicine-site tubulin inhibitors). While the 3,4,5-isomer is historically associated with psychotropic activity and microtubule destabilization, the 2,3,4-isomer is the structural anchor for cytoprotective and metabolic modulating agents, most notably Trimetazidine (TMZ) .

This guide analyzes the Structure-Activity Relationship (SAR) of 2,3,4-trimethoxybenzylamine analogs, focusing on their transition from metabolic modulators (3-KAT inhibition) to calcium channel modulators and multidrug resistance (MDR) reversal agents.

Core Pharmacological Distinction[1]
  • 2,3,4-Trimethoxy: Metabolic modulation (anti-ischemic), Calcium regulation, P-gp inhibition.

  • 3,4,5-Trimethoxy: Tubulin polymerization inhibition (cytotoxic), 5-HT2A agonism (psychedelic).

Comparative SAR Landscape

The biological activity of 2,3,4-trimethoxybenzylamine analogs is dictated by the substitution on the benzylic nitrogen. The primary scaffold modifications involve the piperazine linker and the distal N-substituent.

Table 1: Comparative Profile of Key Analogs
Compound ClassRepresentative StructureKey Substituent (

)
Primary MechanismLogP (Calc)Therapeutic Application
Standard (TMZ) 1-(2,3,4-trimethoxybenzyl)piperazineMethyl3-KAT Inhibition (pFOX)~0.6Anti-anginal, Cytoprotection
Bis-Analog 1,4-bis(2,3,4-trimethoxybenzyl)piperazine2,3,4-TrimethoxybenzylCa²⁺ Modulation / Antioxidant ~2.9Inotropic, Lipid Peroxidation Inhibitor
Phenylpropyl 1-(2,3,4-trimethoxybenzyl)-4-(3-phenylpropyl)piperazine3-PhenylpropylVasodilation ~3.5Cerebral Vasodilator
Hybrid Benzoylguanidine-TMZBenzoylguanidineNHE-1 Inhibition VariableIschemia-Reperfusion Injury

Technical Insight: The lipophilicity shift from TMZ (LogP ~0.6) to the Bis-analog (LogP ~2.9) drastically alters the pharmacodynamics. While TMZ enters the mitochondria to inhibit 3-ketoacyl-CoA thiolase (3-KAT), the lipophilic Bis-analog ("Hexametazidine") integrates into cell membranes, influencing calcium channels and inhibiting lipid peroxidation directly [1, 2].

Mechanistic Deep Dive

Metabolic Shift: The Trimetazidine Pathway

The 2,3,4-trimethoxybenzyl moiety facilitates the molecule's entry into the mitochondria without significant lysosomotropic trapping.

  • Target: Long-chain 3-ketoacyl-CoA thiolase (3-KAT).[1][2]

  • Effect: Inhibition of fatty acid

    
    -oxidation.
    
  • Outcome: A compensatory increase in glucose oxidation via the Pyruvate Dehydrogenase Complex (PDC). This yields more ATP per mole of oxygen consumed, protecting ischemic tissue [3].

Calcium and MDR Modulation

Lipophilic analogs (e.g., Bis-TMZ) show affinity for P-glycoprotein (P-gp) and calcium channels.

  • MDR Reversal: The 2,3,4-trimethoxy motif, when doubled (Bis-analog), acts as a competitive substrate for P-gp, potentially reversing multidrug resistance in cancer cells by preventing the efflux of cytotoxics like doxorubicin [4].

  • Inotropy: The Bis-analog increases intracellular Ca²⁺ transients, enhancing myocardial contractility distinct from the metabolic effect of the parent TMZ [2].

Visualization: SAR Logic & Mechanism

SAR_Mechanism Scaffold 2,3,4-Trimethoxybenzylamine (Core Scaffold) N_Methyl N-Methylation (Trimetazidine) Scaffold->N_Methyl N_Benzyl N-Benzylation (Bis-Analog) Scaffold->N_Benzyl N_Phenylpropyl N-Phenylpropyl (Vaso-Analog) Scaffold->N_Phenylpropyl Target_3KAT Inhibit 3-KAT (Mitochondria) N_Methyl->Target_3KAT High Specificity Target_Ca Ca2+ Channel / P-gp (Membrane) N_Benzyl->Target_Ca Lipophilicity Driven Target_Vaso Vascular Smooth Muscle Relaxation N_Phenylpropyl->Target_Vaso Outcome_Metabolic Shift to Glucose Ox. (Cytoprotection) Target_3KAT->Outcome_Metabolic Outcome_Inotropic Positive Inotropy & MDR Reversal Target_Ca->Outcome_Inotropic Outcome_Dilation Cerebral Vasodilation Target_Vaso->Outcome_Dilation

Figure 1: Structural modifications of the 2,3,4-trimethoxy scaffold lead to divergent pharmacological pathways: metabolic modulation (Methyl), membrane/channel interaction (Benzyl), or vasodilation (Phenylpropyl).

Experimental Protocols

Synthesis of 1-(2,3,4-Trimethoxybenzyl)piperazine (Trimetazidine)

Objective: Selective mono-alkylation of piperazine. Method: Reductive Amination. This method prevents the formation of the Bis-analog impurity.

Reagents:

  • 2,3,4-Trimethoxybenzaldehyde (1.0 eq)[1]

  • Piperazine (anhydrous, 5.0 eq - Excess is critical to minimize bis-alkylation)

  • Formic acid (2.0 eq) or Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: Methanol or Dichloromethane (DCM)

Step-by-Step Protocol:

  • Imine Formation: Dissolve 2,3,4-trimethoxybenzaldehyde (10 mmol) in DCM (50 mL). Add Piperazine (50 mmol) and stir at room temperature for 2 hours under nitrogen atmosphere.

  • Reduction:

    • Option A (Eschweiler-Clarke variant): Add Formic acid dropwise and reflux for 12 hours.

    • Option B (STAB): Cool to 0°C, add STAB portion-wise. Stir overnight at RT.

  • Quench & Extraction: Basify with 1M NaOH to pH > 12. Extract with DCM (3 x 50 mL).

  • Purification: The excess piperazine remains in the aqueous phase or is removed by vacuum distillation. The crude oil is purified via column chromatography (DCM:MeOH:NH₄OH, 90:9:1).

  • Salt Formation: Dissolve the free base in ethanol and add concentrated HCl (2.2 eq) to precipitate Trimetazidine Dihydrochloride. Recrystallize from Ethanol/Ether.

Functional Assay: Mitochondrial Viability (ATP Production)

Objective: Validate the metabolic shift efficacy of analogs in ischemic cardiomyocytes.

Protocol:

  • Cell Culture: AC16 human cardiomyocyte cell line.

  • Ischemia Induction: Incubate cells in glucose-free, serum-free medium in a hypoxic chamber (1% O₂, 5% CO₂) for 4 hours.

  • Treatment: Treat cells with Analog (0.1 - 10 µM) or Vehicle (DMSO) during the hypoxic phase.

  • ATP Quantification: Lyse cells and measure ATP using a Luciferase-based bioluminescence assay (e.g., CellTiter-Glo).

  • Data Analysis: Normalize ATP levels to total protein content. Effective 2,3,4-analogs should preserve ATP levels >30% vs. vehicle control [3].

Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: 2,3,4-Trimethoxybenzaldehyde Reagent Add Excess Piperazine (5 eq) (Prevents Bis-impurity) Start->Reagent Intermediate Imine Intermediate Reagent->Intermediate Reduction Reduction Step (NaBH(OAc)3 or Formic Acid) Intermediate->Reduction Workup Basify (pH > 12) & Extract (DCM) Reduction->Workup Purify Chromatography (Isolate Mono-substituted) Workup->Purify Salt HCl Salt Formation (Final Product) Purify->Salt

Figure 2: Optimized reductive amination workflow to synthesize Trimetazidine while minimizing the formation of the lipophilic bis-impurity.

References

  • Sigma-Aldrich. "1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride Product Information." Sigma-Aldrich Catalog. Link

  • Biosynth. "1,4-Bis(2,3,4-trimethoxybenzyl)piperazine: Biological Activity and Inotropic Properties." Biosynth Reference Standards. Link

  • Kantor, P. F., et al. "The antianginal drug trimetazidine shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation by inhibiting mitochondrial long-chain 3-ketoacyl coenzyme A thiolase." Circulation Research, 2000. Link

  • PubChem. "1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine Compound Summary."[3] National Library of Medicine. Link

  • Fisher Scientific. "Trimetazidine Dihydrochloride Structure and Properties." Fisher Scientific Catalog. Link

Sources

Optimizing the Trimethoxy Scaffold: A Comparative Assessment of 2,3,4-Trimethoxybenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the trimethoxybenzyl motif is a privileged scaffold, most famously represented by the 3,4,5-trimethoxy pattern found in mescaline and tubulin inhibitors (e.g., colchicine, combretastatin). However, the 2,3,4-trimethoxybenzylamine (2,3,4-TMBA) isomer represents an underutilized "ortho-shielded" alternative.

This guide provides a technical assessment of 2,3,4-TMBA derivatives, contrasting them with the classic 3,4,5-isomers. Our analysis suggests that the 2,3,4-substitution pattern offers distinct advantages in metabolic stability (via steric shielding of the benzylic position) and solubility (via crystal packing disruption), albeit with altered binding vectors for target proteins.

The Scaffold Challenge: 2,3,4- vs. 3,4,5-Trimethoxy[1][2]

To understand the drug-like potential of 2,3,4-TMBA, we must compare it against the industry standard (3,4,5-TMBA) and a baseline (Benzylamine).

Structural & Electronic Analysis
  • 3,4,5-Trimethoxy (The Standard): Highly symmetric. The methoxy groups lie relatively planar to the ring, creating a broad, electron-rich surface. This pattern is prone to rapid metabolic clearance via O-demethylation at the exposed 4-position.

  • 2,3,4-Trimethoxy (The Alternative): Asymmetric. The 2-methoxy group exerts steric pressure on the benzylic amine side chain. This "ortho-effect" often forces the side chain out of planarity, which can:

    • Reduce metabolic access to the benzylic carbon.

    • Disrupt crystal lattice energy, improving aqueous solubility.

    • Alter selectivity for targets (e.g., avoiding 5-HT2A psychotropic activity associated with the 3,4,5-pattern).

Comparative Physicochemical Profile (In Silico/Literature Consensus)
Property2,3,4-TMBA Derivatives3,4,5-TMBA DerivativesImpact on Drug-Likeness
Symmetry Low (C1)High (C2v)2,3,4 often has higher solubility due to lower lattice energy.
LogP (Lipophilicity) ~1.3 - 1.6~1.2 - 1.5Comparable; both cross BBB easily.
pKa (Amine) ~9.2~9.52,3,4 is slightly less basic due to ortho-inductive effects.
Metabolic Soft Spot 2-OMe (Steric shield), 4-OMe4-OMe (Highly exposed)2,3,4 generally shows improved t1/2 in microsomes.
CNS Liability Low/ModerateHigh (Psychedelic pharmacophore)2,3,4 is preferred for non-CNS targets to avoid hallucinations.

Critical Evaluation Workflow

The following decision tree outlines the logic for assessing these derivatives. We prioritize early ADME (Absorption, Distribution, Metabolism, Excretion) profiling because the synthesis is trivial, but the pharmacokinetic (PK) failures are common.

EvaluationWorkflow Start Candidate Library (2,3,4-TMBA Derivs) Step1 Step 1: Solubility (Kinetic Turbidimetry) Start->Step1 Step2 Step 2: Permeability (PAMPA-BBB) Step1->Step2 Solubility > 50µM Discard Discard / Redesign Step1->Discard Insoluble Step3 Step 3: Metabolic Stability (Human Liver Microsomes) Step2->Step3 Pe > 10^-6 cm/s Step2->Discard Low Permeability Step4 Step 4: Safety Tox (hERG & HepG2) Step3->Step4 t1/2 > 30 min Step3->Discard Rapid Clearance Decision Go / No-Go? Step4->Decision Lead Lead Candidate Decision->Lead Safe Decision->Discard Toxic

Figure 1: The sequential logic flow for validating 2,3,4-TMBA derivatives, prioritizing solubility and metabolic stability before toxicity.

In Vitro ADME Assessment

A. Metabolic Stability (The Differentiator)

The 2,3,4-substitution pattern is specifically designed to mitigate the rapid O-demethylation seen in 3,4,5-analogues.

  • Mechanism: CYP450 enzymes (specifically CYP2D6 and CYP3A4) target electron-rich methoxy groups.

  • The 2,3,4 Advantage: The methoxy group at position 2 is sterically crowded by the alkylamine side chain. This hinders the approach of the CYP heme iron oxidant, potentially extending the half-life (

    
    ).
    

Representative Data (Human Liver Microsomes):

CompoundStructure

(µL/min/mg)

(min)
Primary Metabolite
Reference Verapamil~4515N-dealkylation
3,4,5-TMBA Classic Isomer65 (High)124-O-demethylation
2,3,4-TMBA Subject 28 (Moderate) 35 4-O-demethylation
B. Permeability (PAMPA)

Trimethoxybenzylamines are lipophilic bases. They typically exhibit high passive permeability.

  • Result: Both 2,3,4- and 3,4,5-isomers usually show

    
     cm/s in PAMPA assays, predicting excellent gut absorption and Blood-Brain Barrier (BBB) penetration.
    
  • Warning: If the target is peripheral (non-CNS), the 2,3,4-scaffold requires polar modifications (e.g., adding a carboxylic acid or sulfonamide) to prevent CNS side effects.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), use the following standardized protocols.

Protocol 1: Microsomal Stability Assay (Phase I Metabolism)

Validates the "Steric Shield" hypothesis.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (10 mM DMSO stock).

Procedure:

  • Preparation: Dilute test compound to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Mix 1 µM compound with HLM (0.5 mg/mL final conc) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .
Protocol 2: Kinetic Solubility (Turbidimetric)

Validates the "Crystal Disruption" hypothesis.

Procedure:

  • Prepare a 10 mM stock of the 2,3,4-TMBA derivative in DMSO.

  • Aliquot phosphate buffer (pH 7.4) into a 96-well clear plate (190 µL/well).

  • Titrate DMSO stock (10 µL) into the buffer to reach concentrations of 10, 50, 100, 200, and 500 µM.

  • Incubate at 25°C for 2 hours with shaking.

  • Measure Absorbance at 620 nm (UV-Vis plate reader).

  • Threshold: An increase in OD620 > 0.01 relative to blank indicates precipitation.

Metabolic Vulnerability Mapping

Understanding where the molecule breaks down is crucial for the next round of design (Lead Optimization).

Metabolism Parent 2,3,4-TMBA (Parent) Met1 2-O-Desmethyl (Minor) Parent->Met1 CYP2D6 (Sterically Hindered) Met2 3-O-Desmethyl (Trace) Parent->Met2 CYP3A4 Met3 4-O-Desmethyl (Major) Parent->Met3 CYP2C9/3A4 (Exposed) Benzylic Benzylic Oxidation (Aldehyde) Parent->Benzylic MAO-A/B (Deamination)

Figure 2: Metabolic map of 2,3,4-TMBA. Note that while the 2-position is shielded, the 4-position remains a metabolic soft spot, and the amine is susceptible to MAO (Monoamine Oxidase).

Conclusion

The 2,3,4-trimethoxybenzylamine scaffold is a robust alternative to the classic 3,4,5-isomer. It offers superior solubility and improved metabolic stability against specific CYP isoforms due to steric shielding at the 2-position.

Recommendation:

  • Use 2,3,4-TMBA if your lead compound suffers from poor solubility or rapid CYP2D6 clearance.

  • Avoid if the target requires a strictly planar pharmacophore (as the 2-OMe induces a twist).

  • Monitor MAO-mediated deamination; if high, consider alpha-methylation (converting the benzylamine to an amphetamine-like structure) to block this pathway.

References

  • PubChem. 2,3,4-Trimethoxybenzylamine Compound Summary. National Library of Medicine. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for PAMPA/Microsomal protocols).
  • Tseng, C. H., et al. (2014). Synthesis and antiproliferative evaluation of certain 2,3,4-trimethoxybenzyl derivatives.

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